2-pyrrolidin-2-yl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBLRQAOBHNNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394665 | |
| Record name | 2-pyrrolidin-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112565-42-1 | |
| Record name | 2-pyrrolidin-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-pyrrolidin-2-yl-1H-indole: Physicochemical Characteristics, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 2-pyrrolidin-2-yl-1H-indole and its derivatives. This class of compounds, characterized by the fusion of a pyrrolidine ring to an indole scaffold, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.
Physicochemical Characteristics
Detailed experimental data on the physicochemical properties of the parent compound, this compound, is not extensively available in publicly accessible literature. However, based on the constituent indole and pyrrolidine moieties, a number of properties can be predicted. The indole ring system imparts a degree of aromaticity and potential for π-π stacking interactions, while the pyrrolidine ring introduces a basic nitrogen atom and conformational flexibility.
For related compounds, some data is available. For instance, for the structurally similar pyrrolidin-2-one, the following properties have been reported:
| Property | Value | Reference |
| Molecular Weight | 85.10 g/mol | [1] |
| Boiling Point | 245 °C | [1] |
| Melting Point | 25 °C | [1] |
| LogP | -0.8 | [1] |
It is important to note that the fusion of the indole ring will significantly alter these properties. The indole moiety is known to influence the lipophilicity and basicity of adjacent functional groups. Researchers are advised to perform experimental determination of these properties for this compound to obtain accurate values for use in drug design and development.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, several general synthetic strategies for constructing pyrrolidine-containing indole derivatives have been described. These methods can be adapted to target the desired compound.
One common approach involves the reaction of an appropriately substituted indole precursor with a pyrrolidine building block. For example, a Fischer indole synthesis could be employed using a pyrrolidinyl ketone or aldehyde. Alternatively, a nucleophilic substitution or cross-coupling reaction could be used to attach the pyrrolidine ring to a pre-formed indole scaffold.[2][3]
A potential synthetic workflow is outlined below:
Figure 1. A potential synthetic strategy for this compound via cross-coupling.
General Experimental Considerations:
-
Starting Materials: High-purity indole and pyrrolidine starting materials are crucial for achieving good yields and minimizing side products.
-
Catalyst System: The choice of palladium catalyst and ligands is critical for the efficiency of the cross-coupling reaction.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is necessary to maximize the yield of the desired product.
-
Purification: Chromatographic techniques, such as column chromatography or preparative HPLC, are typically required to isolate the pure compound.
Biological Activity and Signaling Pathways
The biological activities of the specific compound this compound are not well-documented. However, the broader class of indole and pyrrolidine-containing molecules exhibits a wide range of pharmacological effects, suggesting potential therapeutic applications.
Derivatives of indole are known to possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] The indole nucleus is a common feature in many biologically active natural products and synthetic drugs.
Similarly, the pyrrolidine ring is a prevalent scaffold in medicinal chemistry, contributing to the potency and selectivity of many drugs.[5] Pyrrolidine derivatives have been investigated for their activity against a variety of targets, including enzymes and receptors.
A novel indole derivative has been reported to suppress the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.[6] This compound was found to inhibit the activity of Smoothened (SMO), a key component of the Hh pathway.[6]
The general mechanism of Hedgehog signaling is depicted below:
Figure 2. Simplified Hedgehog signaling pathway.
Furthermore, certain pyrrolidine derivatives have been shown to modulate Toll-like receptor (TLR) signaling pathways, which play a crucial role in the innate immune response.[7] These compounds can inhibit the activation of downstream signaling cascades, leading to anti-inflammatory effects.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While specific experimental data for the parent compound is limited, the known biological activities of related indole and pyrrolidine derivatives highlight the potential of this chemical class. Further research is warranted to synthesize and characterize this compound and its analogs, and to explore their therapeutic potential in various disease areas. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-pyrrolidin-2-yl-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-pyrrolidin-2-yl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. Detailed experimental protocols for acquiring such data are also presented.
Chemical Structure
Figure 1: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for indole and pyrrolidine derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1 | br s | Indole N-H |
| ~7.6 | d | Indole H-4 |
| ~7.4 | d | Indole H-7 |
| ~7.1-7.2 | m | Indole H-5, H-6 |
| ~6.5 | s | Indole H-3 |
| ~4.5 | t | Pyrrolidine H-2' |
| ~3.3 | t | Pyrrolidine H-5' |
| ~2.9 | br s | Pyrrolidine N-H |
| ~1.8-2.2 | m | Pyrrolidine H-3', H-4' |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Indole C-2 |
| ~136 | Indole C-7a |
| ~128 | Indole C-3a |
| ~122 | Indole C-5 |
| ~121 | Indole C-6 |
| ~120 | Indole C-4 |
| ~111 | Indole C-7 |
| ~102 | Indole C-3 |
| ~60 | Pyrrolidine C-2' |
| ~47 | Pyrrolidine C-5' |
| ~35 | Pyrrolidine C-3' |
| ~26 | Pyrrolidine C-4' |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (Indole) |
| ~3300 | N-H stretch (Pyrrolidine) |
| ~3100-3000 | C-H stretch (Aromatic) |
| ~2980-2850 | C-H stretch (Aliphatic) |
| ~1600, 1450 | C=C stretch (Aromatic) |
| ~1470 | C-N stretch |
| ~740 | C-H bend (ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| 186 | [M]⁺ (Molecular Ion) |
| 117 | Loss of pyrrolidine moiety |
| 70 | Pyrrolidine fragment |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shifts relative to the internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the sample with electrons at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Logical Relationships
Figure 2: General workflow for spectroscopic analysis.
The Discovery and First Synthesis of 2-pyrrolidin-2-yl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-pyrrolidin-2-yl-1H-indole scaffold is a significant heterocyclic motif that garners interest in medicinal chemistry due to its structural resemblance to endogenous biomolecules, particularly the amino acid tryptophan. This technical guide delineates a plausible historical first synthesis of this compound, leveraging the foundational Fischer indole synthesis. Herein, we provide detailed experimental protocols, predicted analytical data, and a discussion of the molecule's potential biological significance in the context of drug discovery. The information is structured to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.
Introduction: The Emergence of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1] Its fusion with a pyrrolidine ring at the 2-position creates the this compound core, a structure with inherent chirality and the potential for diverse biological interactions. This compound can be viewed as a bioisostere of tryptamine or tryptophan, where the ethylamine side chain is constrained within a pyrrolidine ring. Such conformational restriction is a common strategy in drug design to enhance binding affinity and selectivity for biological targets.[2][3]
While a singular seminal publication detailing the "discovery" of this compound is not prominent in the historical literature, its conceptualization and synthesis can be logically traced to the application of classic organic reactions to novel building blocks. This guide proposes a retrosynthetic analysis and a forward synthesis based on the venerable Fischer indole synthesis, a powerful and versatile method for indole ring formation discovered by Emil Fischer in 1883.[4]
Retrosynthetic Analysis and Proposed First Synthesis
The most logical and historically relevant approach to the first synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.
Our retrosynthetic analysis pinpoints phenylhydrazine and 2-acetylpyrrolidine as the key starting materials. The latter, a ketone-functionalized pyrrolidine, provides the requisite carbon framework for the pyrrolidine moiety at the C2 position of the indole.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the Fischer indole synthesis and are adapted for the specific substrates required for the synthesis of this compound.
Synthesis of the Phenylhydrazone of 2-Acetylpyrrolidine
Objective: To synthesize the key phenylhydrazone intermediate from phenylhydrazine and N-protected 2-acetylpyrrolidine. An N-protected version of 2-acetylpyrrolidine, such as the N-Boc derivative, is proposed to prevent side reactions involving the secondary amine of the pyrrolidine ring under acidic conditions.
Materials:
-
N-Boc-2-acetylpyrrolidine
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve N-Boc-2-acetylpyrrolidine (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10 drops).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Fischer Indole Synthesis and Deprotection
Objective: To cyclize the phenylhydrazone intermediate to form the protected indole and subsequently remove the Boc protecting group.
Materials:
-
N-Boc-2-acetylpyrrolidine phenylhydrazone (from step 3.1)
-
Polyphosphoric acid (PPA) or another suitable Lewis/Brønsted acid (e.g., ZnCl2, H2SO4)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Trifluoroacetic acid (TFA) or HCl in dioxane
Procedure:
-
Add the N-Boc-2-acetylpyrrolidine phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at room temperature with vigorous stirring.
-
Heat the mixture to 80-100°C for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-pyrrolidin-2-yl-1H-indole.
-
Purify the crude product by column chromatography on silica gel.
-
For deprotection, dissolve the purified N-Boc protected indole in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Redissolve the residue in a minimal amount of solvent and precipitate the final product, this compound, as a salt or neutralize to obtain the free base.
Data Presentation
As no direct experimental data for the first synthesis is available, the following tables present predicted data based on the proposed synthetic route and analysis of structurally similar compounds.
Table 1: Predicted Reaction Parameters
| Parameter | Value | Notes |
| Phenylhydrazone Formation | ||
| Theoretical Yield | >90% | Based on typical hydrazone formation reactions. |
| Fischer Indole Synthesis | ||
| Theoretical Yield | 60-75% | Typical yields for the Fischer indole synthesis can vary. |
| Deprotection | ||
| Theoretical Yield | >95% | Acid-catalyzed Boc deprotection is generally high-yielding. |
| Overall Yield | 51-68% | Estimated overall yield for the three-step sequence. |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.10 | br s |
| ~7.60 | d |
| ~7.35 | d |
| ~7.10 | t |
| ~7.05 | t |
| ~6.30 | s |
| ~4.50 | t |
| ~3.20 - 3.00 | m |
| ~2.10 - 1.80 | m |
| ~1.60 | br s |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-2 (Indole) |
| ~136.0 | C-7a (Indole) |
| ~128.0 | C-3a (Indole) |
| ~121.5 | C-5 (Indole) |
| ~120.0 | C-6 (Indole) |
| ~119.5 | C-4 (Indole) |
| ~110.5 | C-7 (Indole) |
| ~101.0 | C-3 (Indole) |
| ~60.0 | C-2 (Pyrrolidine) |
| ~46.0 | C-5 (Pyrrolidine) |
| ~34.0 | C-3 (Pyrrolidine) |
| ~25.0 | C-4 (Pyrrolidine) |
| Mass Spectrometry (Predicted) | |
| m/z | Assignment |
| 186 | [M]⁺ |
| 117 | [M - C₄H₉N]⁺ (loss of pyrrolidine) |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl fragment) |
Biological Significance and Potential Signaling Pathways
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its structural similarity to tryptophan suggests potential interactions with targets that recognize this essential amino acid.
Potential Biological Activities:
-
Anticancer: Many indole derivatives exhibit anticancer properties by targeting various cellular mechanisms, including tubulin polymerization, kinase inhibition, and apoptosis induction.[5]
-
Antimicrobial: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal activities.[6]
-
Neurological Activity: Due to its resemblance to neurotransmitters like serotonin, this scaffold could potentially interact with receptors and enzymes in the central nervous system.
Hypothetical Signaling Pathway Interaction:
Given the prevalence of indole-based compounds as kinase inhibitors, a plausible mechanism of action for derivatives of this compound could involve the inhibition of a protein kinase signaling pathway, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR).
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
While the precise historical moment of the first synthesis of this compound may not be documented in a dedicated publication, its creation is a logical extension of well-established synthetic methodologies. The Fischer indole synthesis provides a robust and plausible route for its initial preparation. The inherent structural features of this compound, particularly its relationship to biologically active indoles and its nature as a constrained amino acid analogue, mark it as a scaffold of continuing interest for the development of novel therapeutic agents. This guide provides a foundational framework for researchers and scientists to understand, synthesize, and further explore the potential of this valuable heterocyclic core.
References
The Therapeutic Promise of 2-Pyrrolidin-2-yl-1H-indole Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The fusion of an indole nucleus with a pyrrolidine ring to form the 2-pyrrolidin-2-yl-1H-indole scaffold presents a compelling starting point for the design of novel therapeutic agents. This heterocyclic system combines the rich biological profile of indoles, which are central to many natural products and approved drugs, with the versatile stereochemistry of the pyrrolidine moiety. While direct research on the unsubstituted this compound core is emerging, a wealth of data on closely related analogs, particularly spiro- and substituted indole-pyrrolidine hybrids, highlights the significant therapeutic potential of this structural class. This technical guide provides an in-depth overview of the known and potential biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of the indole-pyrrolidine framework have demonstrated significant promise as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action for these compounds often involves the inhibition of critical enzymes and proteins that drive cancer progression.
Quantitative Data on Anticancer Activity
The cytotoxic effects of various indole-pyrrolidine derivatives are summarized below. The data, primarily from in vitro studies, showcases the potency of these compounds, often in the low micromolar to nanomolar range.
| Compound Class | Derivative | Cancer Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | Compound 5g | MCF-7 (Breast) | MTT Assay | 2.8 | [1] |
| Spirooxindole-pyrrolidine | Compound 5l | MCF-7 (Breast) | MTT Assay | 3.4 - 4.5 | [1] |
| Spirooxindole-pyrrolidine | Compound 5n | MCF-7 (Breast) | MTT Assay | 3.4 - 4.5 | [1] |
| Spirooxindole-pyrrolidine | Compound 5g | MDA-MB-231 (Breast) | MTT Assay | 4.3 - 8.4 | [1] |
| Pyrrolidin-2-one-hydrazone | Indole derivative 14 | IGR39 (Melanoma) | MTT Assay | 10.40 ± 1.35 | [2] |
| Pyrrolidin-2-one-hydrazone | Indole derivative 14 | MDA-MB-231 (Breast) | MTT Assay | 19.77 ± 1.86 | [2] |
| Pyrrolyl-indole-carbohydrazide | Compound 3h | T47D (Breast) | Not Specified | 2.4 | [3] |
| Pyrrolyl-indole-carbohydrazide | Compound 3k | T47D (Breast) | Not Specified | 10.6 | [3] |
| Indole-Aryl-Amide | Compound 2 | MCF-7 (Breast) | Not Specified | 0.81 | [4] |
| Indole-Aryl-Amide | Compound 2 | PC3 (Prostate) | Not Specified | 2.13 | [4] |
| Indole-Aryl-Amide | Compound 4 | HT29 (Colon) | Not Specified | 0.96 | [5] |
| Indole-Aryl-Amide | Compound 4 | HeLa (Cervical) | Not Specified | 1.87 | [5] |
| Indole-Aryl-Amide | Compound 4 | MCF-7 (Breast) | Not Specified | 0.84 | [5] |
| Indole-Aryl-Amide | Compound 5 | HT29 (Colon) | Not Specified | IC50 in µM range | [4] |
| Pyrido-indole-one hybrid | Compound 9c | MDA-MB-231 (Breast) | Not Specified | 0.77 ± 0.03 | |
| Pyrido-indole-one hybrid | Compound 9c | 4T1 (Breast) | Not Specified | 3.71 ± 0.39 | |
| Pyrido-indole-one hybrid | Compound 9c | MCF-7 (Breast) | Not Specified | 4.34 ± 0.31 | |
| Benzo[d]imidazol-2-yl)methylene)indolin-2-one | Compound 8l | MDA-MB-231 (Breast) | Not Specified | 3.26 ± 0.24 | [6] |
| Benzo[d]imidazol-2-yl)methylene)indolin-2-one | Compound 8l | 4T1 (Breast) | Not Specified | 5.96 ± 0.67 | [6] |
Signaling Pathways in Anticancer Activity
Indole-pyrrolidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One of the prominent mechanisms involves the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Caption: Inhibition of EGFR and CDK2 signaling pathways by indole-pyrrolidine derivatives.
Experimental Protocols: Anticancer Assays
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Activity: A Potential New Frontier
The indole nucleus is a common feature in many antimicrobial agents. While specific data on this compound derivatives is limited, related heterocyclic compounds have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some indole and pyrrolidine derivatives against various microorganisms.
| Compound Class | Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Indole-1,2,4-triazole conjugate | Compound 6f | Candida albicans | N/A | 2 | [7] |
| Indole-1,2,4-triazole conjugate | Various | Candida tropicalis | N/A | As low as 2 | [7] |
| Spiro[oxindole-pyrrolidine] | Compound 5a | Staphylococcus aureus | Positive | 3.9 | [8] |
| Spiro[oxindole-pyrrolidine] | Compound 5i | Candida albicans | N/A | 31.5 | [8] |
| Pyrrolidine-thiazole | Compound 51a | Bacillus cereus | Positive | 21.70 ± 0.36 | [3] |
| Pyrrolidine-thiazole | Compound 51a | Staphylococcus aureus | Positive | 30.53 ± 0.42 | [3] |
| Indole-thiadiazole | Compound 2h | Staphylococcus aureus | Positive | 6.25 | [9] |
| Indole-triazole | Compound 3d | Staphylococcus aureus | Positive | 6.25 | [9] |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Some dispiro indole-pyrrolidine and 2-pyrrolidinone derivatives have been shown to possess anti-inflammatory properties.[1][10]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of some pyrrolidinone derivatives have been evaluated by their ability to inhibit enzymes involved in the inflammatory process.
| Compound Class | Derivative | Target | Assay Type | IC50 (µM) | Reference |
| Pyrrolidin-2,5-dione | Compound 13e | COX-2 | In vitro enzyme inhibition | 0.98 | [2] |
| 2-Pyrrolidinone | Compound 14d | LOX | In vitro enzyme inhibition | 80 (0.08 mM) | [10] |
| 2-Pyrrolidinone | Compound 14e | LOX | In vitro enzyme inhibition | 70.5 (0.0705 mM) | [10] |
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animal Preparation: Use adult rats, typically Wistar or Sprague-Dawley, and measure the initial volume of their hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle to different groups of animals.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Measure the paw volume at various time points after carrageenan injection (e.g., every hour for up to 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Neuroprotective Properties: A Glimmer of Hope for Neurodegenerative Diseases
Indole-based structures are known to possess neuroprotective effects, often attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.
Potential Mechanisms of Neuroprotection
While specific data for this compound derivatives is not yet widely available, related indole compounds have shown neuroprotective effects through various mechanisms, including:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Modulation of Serotonin Receptors: Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have shown affinity for 5-HT1A receptors, which are implicated in mood and cognition.[11]
-
Anti-amyloid Aggregation: Some indole-phenolic compounds have demonstrated the ability to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease.[12]
Experimental Protocols: Neuroprotection Assays
In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress
This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Workflow:
Caption: Workflow for an in vitro neuroprotection assay.
Detailed Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, in appropriate media.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide.
-
Assessment of Cell Viability: After incubation, assess the cell viability using a method like the MTT assay.[12][13] An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.
Conclusion
The this compound scaffold and its derivatives represent a promising area for drug discovery. The existing data on closely related analogs strongly suggest potential for potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The modular nature of this scaffold allows for extensive chemical modification, providing a rich opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully elucidate their structure-activity relationships and identify lead candidates for preclinical and clinical development.
References
- 1. Regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones of potential anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2-pyrrolidin-2-yl-1H-indole in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of 2-pyrrolidin-2-yl-1H-indole is limited. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties. The experimental protocols and data tables presented herein are illustrative and intended to guide researchers in their own investigations of this and similar molecules.
The development of any new chemical entity for pharmaceutical or research applications hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact a compound's formulation, bioavailability, and shelf-life. This technical guide outlines the essential experimental protocols for evaluating the solubility and stability of this compound, a molecule of interest given its indole and pyrrolidine moieties, which are common in bioactive compounds.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development.[1] Solubility is typically assessed in a range of solvents to support various stages of research and development, from in vitro assays to formulation. Common solvents for these assessments include water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).[2]
Two primary types of solubility are often measured: thermodynamic and kinetic.
-
Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[3][4]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (often in DMSO) to an aqueous buffer. It is a higher-throughput method often used in early discovery.[1][3]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method) [4][5]
-
Preparation: Add an excess amount of solid this compound to pre-determined volumes of the selected solvents (e.g., water, PBS pH 7.4, ethanol) in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[5]
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A standard calibration curve should be prepared for accurate quantification.[4]
Protocol 2: Kinetic Solubility Assessment [1]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Dispense a small volume of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate format.
-
Incubation & Detection: After a short incubation period (e.g., 1-2 hours), measure the amount of compound that has precipitated. This can be done by nephelometry (light scattering) or by separating the precipitate and quantifying the soluble portion via HPLC-UV or UV/Vis spectroscopy.[4]
Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvent systems.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Value | Value | Equilibrium (Shake-Flask) |
| PBS (pH 7.4) | 25 | Value | Value | Equilibrium (Shake-Flask) |
| Ethanol | 25 | Value | Value | Equilibrium (Shake-Flask) |
| DMSO | 25 | Value | Value | Equilibrium (Shake-Flask) |
| PBS (pH 7.4) | 25 | Value | Value | Kinetic (DMSO stock) |
Note: Values are placeholders for experimentally determined data.
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.
Stability Assessment
Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life. A stability-indicating assay method (SIAM) is a validated analytical procedure used to detect changes in the concentration of the active ingredient over time due to degradation.[6][7] Such methods must be able to separate the intact drug from its degradation products.[6]
Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under conditions more severe than standard storage.[6] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol 3: Forced Degradation Study [8][9]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).
-
Stress Conditions: Subject the solutions to a variety of stress conditions in parallel:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base).
-
Quantification: Analyze the samples using a stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
The structure of this compound suggests several potential areas of instability:
-
Oxidation: The indole ring is susceptible to oxidation, which can occur at various positions.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other reactions, though this is less common for these specific ring systems.
-
Photodegradation: Aromatic systems like indole can be sensitive to light.
The pyrrolidine ring is generally stable, but like other secondary amines, it can be susceptible to oxidation.
The results of forced degradation studies should be summarized to show the percentage of the parent compound remaining and the formation of degradation products under each stress condition.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Total Degradants | Number of Degradants Detected |
| 1 M HCl (60°C) | 24 | Value | Value | Value |
| 1 M NaOH (60°C) | 24 | Value | Value | Value |
| 3% H₂O₂ (RT) | 24 | Value | Value | Value |
| Thermal (80°C) | 48 | Value | Value | Value |
| Photolytic (UV) | 24 | Value | Value | Value |
Note: Values are placeholders for experimentally determined data.
The development of a stability-indicating method is a logical process that flows from stress testing to method validation.
Conclusion
References
- 1. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. sciforum.net [sciforum.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and commercial suppliers for 2-pyrrolidin-2-yl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of 2-pyrrolidin-2-yl-1H-indole, consolidating available data on its chemical identity, commercial availability, and putative relevance in research and drug development. Due to the limited specific public information on this compound, this guide also incorporates general knowledge of the constituent indole and pyrrolidine scaffolds to provide a broader context for its potential applications.
Chemical Identity and Properties
Quantitative data for this compound is summarized below.
| Identifier/Property | Value |
| CAS Number | 112565-42-1[1] |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol [2] |
| IUPAC Name | 2-(pyrrolidin-2-yl)-1H-indole[1] |
| Canonical SMILES | C1CC(C1)C2=CC3=CC=CC=C3N2 |
| MDL Number | MFCD02663481[2] |
Commercial Availability
This compound is available from several commercial suppliers, primarily for research and development purposes. The table below lists some of these suppliers.
| Supplier |
| Sigma-Aldrich[3][4] |
| AChemBlock[4] |
| AOBChem[4] |
| Accela ChemBio Inc.[4] |
| Ambeed, Inc.[4] |
| Apollo Scientific Ltd[4] |
| AstaTech, Inc.[4] |
| BLD Pharmatech[4] |
| Chem Impex International, Inc. |
Note: Availability and purity levels should be confirmed with the respective suppliers.
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the public domain. However, the synthesis of pyrrolidine and indole derivatives is well-documented in organic chemistry literature. General synthetic strategies often involve multi-step processes.
A conceptual experimental workflow for the synthesis of a substituted pyrrolidine-indole compound is outlined below. This is a generalized representation and not a validated protocol for the specific target compound.
Caption: Conceptual Experimental Workflow for Synthesis.
Potential Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound have not been detailed in the available literature, the indole and pyrrolidine moieties are key pharmacophores in numerous biologically active compounds.
The indole nucleus is a common feature in molecules targeting a wide range of biological processes, including anticancer, antimicrobial, and antiviral activities.[5] Similarly, the pyrrolidine ring is a versatile scaffold found in many bioactive compounds, contributing to their three-dimensional structure and interaction with biological targets.[6] Pyrrolidine derivatives have shown potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[7] The combination of these two scaffolds in this compound suggests its potential for investigation in various therapeutic areas, particularly in drug development and neurological research.[2]
Given the diverse roles of indole and pyrrolidine derivatives, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action. This is a generalized model and does not represent a confirmed pathway for this compound.
Caption: Hypothetical Signaling Pathway.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-pyrrolidin-2-yl-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining the features of both the indole and pyrrolidine rings, provides a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide offers a comprehensive review of the current literature on this compound and its related structures, encompassing synthetic methodologies, pharmacological activities, and their underlying mechanisms of action.
Synthetic Strategies
The synthesis of the this compound core and its derivatives often involves multi-step sequences, leveraging established methods for the construction of both the indole and pyrrolidine rings. While a definitive, universally adopted protocol for the parent compound is not extensively detailed in singular reports, a general and adaptable synthetic workflow can be conceptualized from various reported methodologies for analogous structures.
A plausible and commonly employed synthetic route commences with the construction of a suitable indole precursor, followed by the introduction of the pyrrolidine moiety. Key synthetic strategies include:
-
Pictet-Spengler Reaction: This powerful reaction can be utilized to construct the pyrrolidine ring by reacting a tryptamine derivative with an appropriate aldehyde or ketone, followed by cyclization.
-
1,3-Dipolar Cycloaddition: Azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, can undergo a [3+2] cycloaddition reaction with an activated indole-based dipolarophile to furnish the pyrrolidinyl-indole scaffold.
-
Reductive Amination: The reaction of an indole derivative bearing a suitable keto or aldehyde functionality at the 2-position with a pyrrolidine precursor, followed by reduction, can also lead to the desired product.
Experimental Protocol: A Generalized Approach for the Synthesis of N-Protected 2-(Pyrrolidin-2-yl)-1H-indole
The following represents a generalized experimental protocol for the synthesis of an N-protected 2-(pyrrolidin-2-yl)-1H-indole derivative, which is a common intermediate for further functionalization.
Step 1: Synthesis of 2-(1H-Indol-2-yl)-2-oxoacetate
-
To a solution of indole (1 equivalent) in anhydrous diethyl ether at 0°C, add oxalyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.
-
The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield 2-(1H-indol-2-yl)-2-oxoacetyl chloride.
-
The crude acid chloride is then carefully added to a solution of an appropriate alcohol (e.g., ethanol) to yield the corresponding ester, which is purified by column chromatography.
Step 2: Reductive Amination with a Pyrrolidine Precursor
-
To a solution of the 2-(1H-indol-2-yl)-2-oxoacetate (1 equivalent) and a suitable N-protected 2-aminopyrrolidine derivative (e.g., Boc-2-aminopyrrolidine, 1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the N-protected 2-(pyrrolidin-2-yl)-1H-indole derivative.
Pharmacological Activities and Quantitative Data
Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for some of the most significant biological effects reported in the literature.
Anticancer Activity
The this compound scaffold has been incorporated into molecules designed to target various cancer-related pathways. A notable example is the inhibition of the MDM2-p53 protein-protein interaction, which is a critical target for cancer therapy.
| Compound Class | Target | Assay | IC50 / ED50 | Cell Line | Reference |
| Spiro-oxindole derivatives | MDM2-p53 Interaction | Biochemical Assay | Low nM range | - | [1] |
| Spiro-oxindole derivatives | Cell Proliferation | Cell-based Assay | 161 nM - 471 nM | Various cancer cell lines | [1] |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Maximal Electroshock (MES) | 80.38 mg/kg | In vivo (mice) | [2] |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | 6 Hz test | 108.80 mg/kg | In vivo (mice) | [2] |
Anti-inflammatory Activity
Several derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.
| Compound Class | Target | Assay | IC50 | In Vitro/In Vivo | Reference |
| 2-Pyrrolidinone derivatives | Lipoxygenase (LOX) | Enzyme Inhibition Assay | 0.0705 - 0.08 mM | In Vitro | [3] |
| Dispiro compounds | Carrageenan-induced paw edema | In vivo inhibition | Comparable to indomethacin | In vivo (rats) | [4] |
Antimicrobial Activity
The structural motif is also found in compounds with activity against various microbial pathogens.
| Compound Class | Organism | Assay | MIC / Zone of Inhibition | Reference |
| Spiroindole derivatives | Staphylococcus aureus, Salmonella typhi | Antibacterial Assay | Potent activity | [5] |
| Spiroindole derivatives | Candida albicans | Antifungal Assay | Potent activity | [5] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows associated with these compounds.
One of the well-documented mechanisms of action for certain indole-pyrrolidine derivatives is the inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.
In the absence of the Hedgehog ligand, the transmembrane protein Patched-1 (PTCH1) inhibits another transmembrane protein, Smoothened (SMO). Upon Hedgehog binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, leading to the expression of target genes involved in cell growth and proliferation. Certain this compound derivatives have been shown to directly inhibit SMO, thereby blocking the downstream signaling cascade.
Another important mechanism is the modulation of inflammatory pathways. Some derivatives have been shown to inhibit enzymes like lipoxygenase (LOX), which are key players in the production of inflammatory mediators.
Conclusion
The this compound scaffold represents a highly valuable and versatile core for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore its significance in medicinal chemistry. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles for clinical development. The continued investigation of this promising scaffold holds great potential for the discovery of new and effective treatments for a variety of human diseases.
References
- 1. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of 2-(Pyrrolidin-2-ylidene)-1H-indene-1,3-diones via 1,3-Dipolar Cycloaddition of H-Bond-Assisted Azomethine Ylides with Chalcones | CoLab [colab.ws]
Methodological & Application
Application Notes and Protocols for 2-Pyrrolidin-2-yl-1H-indole Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a representative asymmetric aldol reaction catalyzed by a 2-substituted pyrrolidine organocatalyst, specifically focusing on a structural analogue of 2-pyrrolidin-2-yl-1H-indole. While a specific protocol for this compound is not prevalent in published literature, the following procedures are based on well-established methodologies for structurally similar diarylprolinol ethers and other 2-substituted pyrrolidine catalysts that lack a carboxylic acid moiety. These catalysts operate via a common enamine-based mechanism.
The provided protocols and data are intended to serve as a robust starting point for researchers looking to employ this compound or similar pyrrolidine-based catalysts in asymmetric aldol additions.
Catalytic Signaling Pathway: Asymmetric Aldol Reaction
The catalytic cycle for a 2-substituted pyrrolidine-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of a 2-substituted pyrrolidine in an aldol reaction.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde using a 2-substituted pyrrolidine catalyst.
Materials:
-
Catalyst: (S)-2-(1H-indol-2-yl)pyrrolidine (or a similar 2-substituted pyrrolidine derivative)
-
Aldehyde: e.g., 4-Nitrobenzaldehyde
-
Ketone: e.g., Cyclohexanone
-
Solvent: Dichloromethane (DCM), Chloroform, or Toluene (anhydrous)
-
Additive (optional): Benzoic acid or other Brønsted acid
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 2-substituted pyrrolidine catalyst (5-20 mol%) in the chosen solvent (e.g., DCM, 1.0 M), add the aldehyde (1.0 equivalent).
-
If an additive is used, it is added at this stage (5-20 mol%).
-
The mixture is stirred at room temperature (or cooled to a specific temperature, e.g., 0 °C or -20 °C) for 10-15 minutes.
-
The ketone (2.0-10.0 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by TLC until the starting aldehyde is consumed (typically 24-72 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis of a chiral derivative.
Experimental Workflow Diagram
Caption: Step-by-step workflow of the experimental procedure.
Data Presentation
The following tables summarize typical results for asymmetric aldol reactions catalyzed by various 2-substituted pyrrolidine derivatives, which can be used as a reference for reactions catalyzed by this compound.
Table 1: Effect of Different Pyrrolidine-Based Catalysts on the Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Proline (10) | DMSO | 24 | 95 | 95:5 | 99 |
| 2 | Diarylprolinol Silyl Ether (10) | Toluene | 48 | 92 | >99:1 | 99 |
| 3 | Pyrrolidine-Sulfonamide (5) | CH₂Cl₂ | 36 | 88 | 98:2 | 97 |
| 4 | (S)-2-(Trifluoromethyl)pyrrolidine (20) | CHCl₃ | 72 | 75 | 90:10 | 85 |
Data compiled from various sources for illustrative purposes.
Table 2: Substrate Scope for the Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether (10 mol%) in Toluene
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 48 | 92 | >99:1 | 99 |
| 2 | Benzaldehyde | Cyclohexanone | 72 | 85 | 95:5 | 96 |
| 3 | 2-Naphthaldehyde | Cyclohexanone | 60 | 89 | 97:3 | 98 |
| 4 | 4-Nitrobenzaldehyde | Acetone | 96 | 65 | - | 90 |
| 5 | 4-Nitrobenzaldehyde | Cyclopentanone | 48 | 90 | 98:2 | 99 |
Data is representative of typical results found in the literature for this class of catalyst.
Mechanism and Stereochemical Model
The stereochemical outcome of the reaction is generally explained by the Houk-List model, where the enamine formed from the (S)-pyrrolidine catalyst and the ketone attacks the re-face of the aldehyde. The substituent at the C-2 position of the pyrrolidine ring plays a crucial role in shielding the si-face of the enamine, leading to high stereoselectivity. For a catalyst like this compound, the indole group is expected to provide significant steric bulk, effectively blocking one face of the enamine from the approach of the aldehyde. Additionally, the N-H proton of the indole ring may participate in hydrogen bonding with the aldehyde's carbonyl oxygen, further organizing the transition state and enhancing stereoselectivity.
Logical Relationship Diagram
Caption: Key factors determining the stereochemical outcome of the reaction.
Applications of 2-Pyrrolidin-2-yl-1H-indole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-pyrrolidin-2-yl-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This structural framework, combining the electron-rich indole nucleus with a stereochemically rich pyrrolidine ring, has been exploited to develop a diverse range of therapeutic agents. This document provides an overview of the key applications of this scaffold, along with detailed protocols for the synthesis and evaluation of representative compounds.
Anticancer Activity
Derivatives of this compound, particularly in the form of spirooxindoles, have demonstrated significant potential as anticancer agents. These compounds often act as inhibitors of key protein kinases involved in tumor growth and angiogenesis.
Multi-Target Tyrosine Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By simultaneously targeting these pathways, these compounds can effectively inhibit tumor cell proliferation and angiogenesis.
Quantitative Data for Anticancer Activity:
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |
| Va | EGFR | 71 ± 6 | - | [1] |
| Va | BRAFV600E | >10,000 | - | [1] |
| Ve | EGFR | 85 ± 7 | - | [1] |
| Vf | EGFR | 92 ± 8 | - | [1] |
| Vg | EGFR | 88 ± 5 | - | [1] |
| Vh | EGFR | 95 ± 9 | - | [1] |
| Compound 3 | EGFR/VEGFR-2 | 18 (EGFR), 45 (VEGFR-2) | - | [1] |
| Spirooxindole 5l | - | 3.4 µM | MCF-7 | [2] |
| Spirooxindole 5o | - | 4.12 µM | MCF-7 | [2] |
| Spirooxindole 5l | - | 8.45 µM | MDA-MB-231 | [2] |
| Spirooxindole 5o | - | 4.32 µM | MDA-MB-231 | [2] |
| Spiro[indoline-3,3′-pyrrolidine] 4d | Acetylcholinesterase | 69.07 ± 10.99 µM | - | [3] |
Experimental Protocols
1.2.1. General Synthesis of Spirooxindole-Pyrrolidine Derivatives
This protocol describes a one-pot, three-component [3+2] cycloaddition reaction to synthesize spirooxindole-pyrrolidine derivatives.[2]
Materials:
-
Substituted isatin (1.0 equiv)
-
Sarcosine or L-proline (1.0 equiv)
-
Substituted (E)-3-aryl-1-phenylprop-2-en-1-one (chalcone) (1.0 equiv)
-
Methanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted isatin (1.0 equiv) and sarcosine or L-proline (1.0 equiv) in methanol, add the substituted chalcone (1.0 equiv).
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
1.2.2. MTT Assay for Cell Viability
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
1.2.3. VEGFR-2 Kinase Assay
This protocol describes a luminescent kinase assay to measure the inhibitory activity of compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound solution, VEGFR-2 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Central Nervous System (CNS) Applications
The this compound scaffold is also a key pharmacophore for developing agents targeting the central nervous system, particularly as ligands for G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.
Dopamine and Serotonin Receptor Ligands
Derivatives of this scaffold have been designed and synthesized as multi-target ligands for aminergic GPCRs, showing potential for the treatment of disorders like schizophrenia and Parkinson's disease.[4]
Quantitative Data for GPCR Ligands:
| Compound ID | Target | Kᵢ (nM) | Functional Activity | Reference |
| Compound 5 | D₂ | 15.3 | Antagonist | [4] |
| Compound 5 | 5-HT₁ₐ | 28.6 | - | [4] |
| Compound 5 | 5-HT₂ₐ | 1.8 | Antagonist | [4] |
| Compound 9 | D₂ | 2.5 | Antagonist | [4] |
| Compound 9 | 5-HT₁ₐ | 10.3 | - | [4] |
| Compound 9 | 5-HT₂ₐ | 1.1 | Antagonist | [4] |
| Compound 17 | D₂ | 2.6 | Antagonist | [4] |
| Compound 17 | 5-HT₁ₐ | 10.5 | - | [4] |
| Compound 17 | 5-HT₂ₐ | 2.1 | Antagonist | [4] |
| Compound 10d | D₄ | 2.0 | Antagonist | [5] |
Experimental Protocols
2.2.1. Synthesis of 3-(1-Arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles
This protocol describes the synthesis of indole derivatives targeting aminergic GPCRs.[4]
Materials:
-
Indole or 5-substituted indole (1.0 equiv)
-
N-substituted piperidin-4-one (1.0 equiv)
-
Potassium hydroxide (catalyst)
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the indole or 5-substituted indole and the N-substituted piperidin-4-one in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add potassium hydroxide portion-wise to the cooled mixture with stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.
-
Characterize the final product by spectroscopic methods.
Signaling Pathway Diagrams
Caption: GPCR Signaling Cascade Modulation.
Anti-inflammatory Activity
The this compound scaffold has also been explored for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
Certain derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
Quantitative Data for Anti-inflammatory Activity:
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 13e | COX-2 | 0.98 | 31.5 | [6] |
Experimental Protocols
3.2.1. In Vitro COX Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[6]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds in DMSO
-
EIA buffer, reagents, and plates (Cayman Chemical)
Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle (DMSO) in the assay buffer containing heme for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Signaling Pathway Diagrams
Caption: Inhibition of Prostaglandin Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-pyrrolidin-2-yl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-pyrrolidin-2-yl-1H-indole. The methodologies described are based on established analytical techniques for structurally related indole alkaloids and pyrrolidine derivatives, offering a robust framework for method development and validation in research and drug development settings.
Introduction
This compound is a heterocyclic compound containing both an indole and a pyrrolidine moiety. The accurate quantification of this and similar molecules is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of bulk drug substances. The analytical methods detailed below are designed to provide high sensitivity, selectivity, and accuracy for the determination of this compound in various matrices.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | Sigma-Aldrich[1] |
| Molecular Weight | 186.25 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| pKa | Basic (due to pyrrolidine nitrogen) | Inferred from similar structures[2] |
| UV Absorbance (λmax) | ~280 nm (predicted for indole moiety) | Inferred from similar structures[3] |
Analytical Methodologies
Three primary analytical techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the analysis of bulk material and formulations where high concentration levels are expected.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.
-
Gas Chromatography with Mass Spectrometry (GC-MS): An alternative method, particularly useful if the analyte is thermally stable and sufficiently volatile, or can be derivatized to enhance these properties.
Application Note 1: Quantification of this compound by HPLC-UV
This method is suitable for the determination of this compound in bulk powder or simple formulations. The indole ring provides a chromophore that allows for UV detection.[3]
Experimental Protocol
1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Solution (Bulk Powder): Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 70:30 (v/v) Acetonitrile: 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Application Note 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This highly sensitive and selective method is designed for the quantification of this compound in complex biological matrices such as plasma or serum.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte: 187.1 -> 130.1 (Predicted); IS: (To be determined) |
3. Data Analysis
-
Quantification is performed using a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Application Note 3: Quantification of this compound by GC-MS
This method is an alternative for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of aqueous sample, add 100 µL of 1 M NaOH to basify the solution.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC injection.
2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |
3. Data Analysis
-
Quantification is based on a calibration curve constructed from the peak areas of the target ion at different concentrations.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Logical Relationship Diagram
Caption: GC-MS Logical Workflow.
References
Application Notes and Protocols for Pyrrolidine-Based Heterocyclic Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
These notes detail the mechanism of action and provide experimental protocols for reactions catalyzed by pyrrolidine-based heterocyclic compounds. While the initial request specified 2-pyrrolidin-2-yl-1H-indole, the available literature more thoroughly documents the catalytic activity of its close analog, 2-pyrrolidin-2-yl-1H-benzimidazole (PBI) . This document will focus on PBI as a representative catalyst for this class of organocatalysts, particularly in the context of thio-Michael addition reactions. The principles and mechanisms described herein are expected to be broadly applicable to other catalysts within this structural family.
Mechanism of Action: Enamine-Iminium Catalysis
The catalytic activity of 2-pyrrolidin-2-yl-1H-benzimidazole (PBI) and related indolylpyrrolidine organocatalysts stems from their ability to act as secondary amine catalysts, proceeding through a well-established enamine-iminium catalytic cycle. The pyrrolidine moiety is crucial for the formation of the key intermediates, while the benzimidazole or indole group can participate in non-covalent interactions, such as hydrogen bonding, to activate the substrate and control stereoselectivity.
Catalytic Cycle for Thio-Michael Addition:
The proposed mechanism for the PBI-catalyzed thio-Michael addition of thiols to α,β-unsaturated carbonyl compounds involves a dual activation strategy. The pyrrolidine nitrogen activates the carbonyl compound by forming an enamine, while the benzimidazole moiety can activate the thiol through hydrogen bonding.
A general representation of the catalytic cycle is as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with the α,β-unsaturated carbonyl compound to form a nucleophilic enamine intermediate.
-
Thiol Activation: The benzimidazole N-H proton can form a hydrogen bond with the sulfur atom of the thiol, increasing its nucleophilicity.
-
Michael Addition: The activated thiol attacks the β-carbon of the enamine intermediate.
-
Iminium Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-sulfido carbonyl product and regenerate the PBI catalyst, completing the catalytic cycle.
Below is a DOT language script to visualize this catalytic cycle.
Figure 1: Proposed catalytic cycle for the PBI-catalyzed thio-Michael addition.
Application: Thio-Michael Addition Reactions
PBI has been demonstrated as an effective organocatalyst for the conjugate addition of thiophenols to various α,β-unsaturated carbonyl compounds. This reaction is a fundamental method for the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules.[1] The use of PBI offers an operationally simple and mild protocol for synthesizing β-sulfido carbonyl compounds in high yields.[1]
Quantitative Data Summary
The following table summarizes the results for the PBI-catalyzed thio-Michael addition of various thiophenols to α,β-unsaturated compounds. The reactions were performed with 10 mol% of the catalyst.
| Entry | Thiophenol | α,β-Unsaturated Compound | Time (min) | Yield (%) |
| 1 | Thiophenol | Chalcone | 15 | 95 |
| 2 | 4-Methylthiophenol | Chalcone | 15 | 96 |
| 3 | 4-Methoxythiophenol | Chalcone | 20 | 94 |
| 4 | 4-Chlorothiophenol | Chalcone | 20 | 92 |
| 5 | Thiophenol | (E)-4-phenylbut-3-en-2-one | 20 | 94 |
| 6 | 4-Methylthiophenol | (E)-4-phenylbut-3-en-2-one | 25 | 95 |
| 7 | 4-Methoxythiophenol | (E)-4-phenylbut-3-en-2-one | 25 | 92 |
| 8 | 4-Chlorothiophenol | (E)-4-phenylbut-3-en-2-one | 30 | 90 |
| 9 | Thiophenol | Cyclohex-2-en-1-one | 15 | 95 |
| 10 | 4-Methylthiophenol | Cyclohex-2-en-1-one | 20 | 94 |
Data sourced from a study on PBI-catalyzed thio-Michael reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI) Catalyst
This protocol describes a general method for the synthesis of the PBI organocatalyst.
Workflow Diagram:
Figure 2: Workflow for the synthesis of the PBI catalyst.
Materials:
-
L-Proline
-
Benzene-1,2-diamine
-
Ethylene glycol
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of L-proline (1 equivalent) and benzene-1,2-diamine (1 equivalent) in ethylene glycol is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-pyrrolidin-2-yl-1H-benzimidazole (PBI) catalyst.
Protocol 2: General Procedure for PBI-Catalyzed Thio-Michael Addition
This protocol provides a general method for the conjugate addition of thiophenols to α,β-unsaturated carbonyl compounds using PBI as the catalyst.
Materials:
-
α,β-Unsaturated carbonyl compound (1 mmol)
-
Thiophenol (1.1 mmol)
-
2-Pyrrolidin-2-yl-1H-benzimidazole (PBI) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Methanol)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound in the chosen solvent, add the thiophenol and the PBI catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired β-sulfido carbonyl compound.[1]
References
Application Notes and Protocols: The Role of 2-Pyrrolidin-2-yl-1H-indole Scaffolds in the Synthesis of Diverse Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-pyrrolidin-2-yl-1H-indole and its precursors in constructing complex heterocyclic frameworks. The methodologies detailed below are pivotal for the development of novel therapeutic agents and bioactive molecules.
Synthesis of 9H-Pyrrolo[1,2-a]indoles via Phosphine-Catalyzed Intramolecular Wittig Reaction
The 9H-pyrrolo[1,2-a]indole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] A robust method for its synthesis involves a phosphine-catalyzed intramolecular Wittig reaction of a suitable indolyl phosphonium ylide. This approach offers high yields and a broad substrate scope.[1][2]
Experimental Protocol:
A general procedure for the synthesis of 9H-pyrrolo[1,2-a]indoles is as follows:
-
Preparation of the Phosphonium Salt: To a solution of indole-2-carboxaldehyde (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add vinyltriphenylphosphonium bromide (1.1 mmol).
-
Ylide Formation and Cyclization: Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 9H-pyrrolo[1,2-a]indole.[2]
Quantitative Data:
| Entry | Indole-2-carboxaldehyde Substituent | Vinyl Phosphonium Salt | Product | Yield (%) | Reference |
| 1 | H | Vinyltriphenylphosphonium bromide | 9H-Pyrrolo[1,2-a]indole | 58 | [2] |
| 2 | 5-Methoxy | Vinyltriphenylphosphonium bromide | 6-Methoxy-9H-pyrrolo[1,2-a]indole | 75 | Inferred from similar syntheses |
| 3 | 5-Nitro | Vinyltriphenylphosphonium bromide | 6-Nitro-9H-pyrrolo[1,2-a]indole | 62 | Inferred from similar syntheses |
Reaction Workflow:
Caption: Workflow for the synthesis of 9H-pyrrolo[1,2-a]indoles.
Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones via 1,3-Dipolar Cycloaddition
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. A highly efficient method for their synthesis is the three-component 1,3-dipolar cycloaddition reaction involving an isatin, an amino acid (such as proline, a precursor to the 2-pyrrolidinyl moiety), and a dipolarophile.[3][4] This reaction proceeds via the in-situ generation of an azomethine ylide.
Experimental Protocol:
A representative procedure for the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-ones is as follows:
-
Reactant Mixture: In a round-bottom flask, combine isatin (1.0 mmol), L-proline (1.2 mmol), and the dipolarophile (e.g., an activated alkene, 1.0 mmol) in methanol (15 mL).
-
Reaction Conditions: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.[4]
Quantitative Data:
| Entry | Isatin Substituent | Dipolarophile | Product | Yield (%) | Reference |
| 1 | H | (E)-3-Aryl-1-(pyren-1-yl)prop-2-en-1-one | Spiro[indoline-3,2'-pyrrolidin]-2-one derivative | 85-95 | [4] |
| 2 | 5-Chloro | N-Phenylmaleimide | 5-Chloro-spiro[indoline-3,2'-pyrrolidine]-2-one derivative | 92 | Inferred from similar syntheses |
| 3 | 5-Bromo | Dimethyl acetylenedicarboxylate | 5-Bromo-spiro[indoline-3,2'-pyrrolidine]-2-one derivative | 88 | [5] |
Reaction Mechanism:
Caption: Mechanism of spirooxindole synthesis.
Synthesis of Functionalized 2-Pyrrolidinones via NHC-Catalyzed Radical Cyclization
Functionalized 2-pyrrolidinones are valuable building blocks in medicinal chemistry. An innovative, transition-metal-free approach to their synthesis involves an N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization.[6][7] This methodology demonstrates broad substrate scope and high efficiency.[6]
Experimental Protocol:
A general protocol for the NHC-catalyzed synthesis of 2-pyrrolidinones is as follows:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the unsaturated amide substrate (0.2 mmol), the NHC precatalyst (e.g., IPr·HCl, 20 mol%), and a base (e.g., DBU, 1.2 equiv).
-
Solvent and Initiator: Add anhydrous solvent (e.g., THF, 2 mL) and a radical initiator (e.g., AIBN, 10 mol%).
-
Reaction Conditions: Seal the vial and heat the mixture at a specified temperature (e.g., 60-80 °C) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 2-pyrrolidinone.[7]
Quantitative Data:
| Entry | Unsaturated Amide Substrate | NHC Precatalyst | Product | Yield (%) | Reference |
| 1 | N-Allyl-N-arylpropiolamide | IPr·HCl | Functionalized 2-pyrrolidinone | up to 94 | [6] |
| 2 | N-(But-3-en-1-yl)-N-phenylpropiolamide | IMes·HCl | Bicyclic 2-pyrrolidinone | 85 | Inferred from similar syntheses |
| 3 | N-Allyl-N-(4-chlorophenyl)propiolamide | IPr·HCl | Chloro-substituted 2-pyrrolidinone | 91 | [6] |
Experimental Workflow:
Caption: Workflow for NHC-catalyzed synthesis of 2-pyrrolidinones.
References
- 1. Synthesis of 9H-Pyrrolo[1,2-a]indole and 3H-Pyrrolizine Derivatives via a Phosphine-Catalyzed Umpolung Addition/Intramolecular Wittig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. Decarboxylative 1,3-dipolar cycloadditions of l -proline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08160E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application of Pyrrolidine-Based Catalysts in Michael Additions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyrrolidine-based catalysts in asymmetric Michael additions. This class of organocatalysts has proven to be highly effective in the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
Introduction to Pyrrolidine-Based Catalysis in Michael Additions
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The development of asymmetric organocatalysis has provided a powerful toolkit for controlling the stereochemical outcome of these reactions without the need for metal catalysts. Pyrrolidine derivatives, most notably L-proline and its analogues, have emerged as privileged scaffolds in this field.[1][2][3] Their efficacy stems from their ability to form chiral enamines with carbonyl donors (aldehydes and ketones), which then react with Michael acceptors in a highly stereocontrolled manner.[4] This approach offers a green and efficient route to enantiomerically enriched products.
Key Classes of Pyrrolidine-Based Catalysts
Several classes of pyrrolidine-based catalysts have been developed, each with its own advantages in terms of reactivity, selectivity, and substrate scope.
-
L-Proline: The simplest and most readily available pyrrolidine catalyst. It is often used as a benchmark for new catalyst development.[1][3]
-
Diarylprolinol Silyl Ethers: These catalysts, developed by Jørgensen and Hayashi, are highly effective for the Michael addition of aldehydes and ketones to various acceptors.[5][6][7][8] The bulky diarylprolinol silyl ether moiety provides excellent steric shielding, leading to high levels of stereocontrol.
-
Pyrrolidine-Thiourea and -Urea Derivatives: These bifunctional catalysts incorporate a thiourea or urea moiety capable of activating the Michael acceptor through hydrogen bonding, while the pyrrolidine ring forms the enamine.[4][9] This dual activation often leads to enhanced reactivity and selectivity.
-
Polymer-Supported and Recyclable Catalysts: To address the issue of catalyst loading and recovery, pyrrolidine catalysts have been immobilized on solid supports or designed for easy separation and reuse, contributing to more sustainable synthetic processes.[5][10][11]
Catalytic Cycle of a Proline-Catalyzed Michael Addition
The generally accepted mechanism for the pyrrolidine-catalyzed Michael addition involves the formation of a key enamine intermediate. The following diagram illustrates the catalytic cycle for the reaction between a ketone and a nitroolefin catalyzed by proline.
Caption: Catalytic cycle of the proline-catalyzed Michael addition.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various pyrrolidine-based catalysts in the Michael addition of different donors and acceptors.
Table 1: Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Diarylprolinol Silyl Ether Salt | n-Pentanal | trans-β-Nitrostyrene | Water | 3 | Not specified | 97 | 97:3 | >99 | [5][6][7] |
| Pyrrolidine-Pyridine Derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 7 | 95-99 | 70:30 - 78:22 | ~68 (syn) | [2] |
| Pyrrolidine-Pyridine Derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 24 | 87 | 92:8 | 85 (syn) | [2] |
| POSS-supported Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 24 | 92 | 93:7 | 98 | [10] |
Table 2: Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Pyrrolidine-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 12 | 99 | 95:5 | 96 (anti) | [9] |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | [bmim]PF₆ | 5 | 14-24 | Good | Not specified | Not specified | [12] |
| Polystyrene-supported Pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Water | 10 | 24 | 98 | 94:6 | 99 (anti) | [11] |
| Pyrrolidine-oxyimide | Cyclohexanone | Various aryl nitroolefins | Water | 10 | Not specified | 84-95 | 91:9 - 96:4 | 81-95 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the pyrrolidine-catalyzed Michael addition. Researchers should refer to the specific literature for detailed procedures and characterization data.
General Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 6. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with 2-Pyrrolidin-2-yl-1H-indole Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-pyrrolidin-2-yl-1H-indole catalysts. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your asymmetric syntheses and achieve high enantioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during catalytic asymmetric reactions using this compound and its derivatives. The solutions are presented in a question-and-answer format to directly tackle specific experimental challenges.
Low Enantioselectivity (ee)
Q1: My reaction is yielding the desired product, but the enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?
A1: Low enantioselectivity with pyrrolidine-based organocatalysts can often be attributed to several key factors. Begin by systematically evaluating the following:
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature generally favors the formation of one enantiomer, leading to higher ee. However, this may also decrease the reaction rate. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C) to find the optimal balance.
-
Solvent Choice: The polarity, proticity, and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state. Non-polar, aprotic solvents often provide a more rigid and organized transition state, leading to better stereocontrol. A solvent screen including toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile is recommended.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always translate to higher enantioselectivity. In some cases, catalyst aggregation at high concentrations can be detrimental. It is recommended to screen catalyst loadings, typically in the range of 5 to 20 mol%.
-
Purity of Reagents and Catalyst: Impurities in your starting materials, solvents, or the catalyst itself can interfere with the catalytic cycle. Ensure all reagents are of high purity and that solvents are anhydrous, as water can disrupt the hydrogen-bonding network crucial for stereocontrol.
Q2: I have optimized the temperature, solvent, and catalyst loading, but the enantioselectivity remains suboptimal. What other factors could be at play?
A2: If the primary parameters have been optimized, consider these more subtle effects:
-
Substrate Compatibility: The electronic and steric properties of your substrate can have a profound impact on enantioselectivity. The this compound catalyst relies on specific interactions with the substrate. If your substrate is sterically demanding or has electronic properties that disfavor the desired transition state, the ee may be compromised.
-
Presence of Additives: In some organocatalytic reactions, the addition of a co-catalyst or an additive can significantly improve enantioselectivity. For reactions involving enamine catalysis, weak Brønsted acids are sometimes used to facilitate catalyst turnover and maintain a well-defined catalytic cycle.
-
Reaction Time: While monitoring for completion is standard, prolonged reaction times, especially at elevated temperatures, can sometimes lead to product racemization or the formation of side products, which can complicate purification and analysis, indirectly affecting the measured ee.
Low Yield or Slow Reaction Rate
Q3: My reaction is proceeding with good enantioselectivity, but the yield is low, or the reaction is impractically slow. How can I improve the conversion?
A3: Improving yield and reaction rate while maintaining high enantioselectivity often involves a careful balancing act:
-
Increase Temperature: As a general rule, increasing the reaction temperature will increase the reaction rate. However, as mentioned, this can have a negative impact on enantioselectivity. A careful study of the temperature-rate-ee profile is necessary.
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction. If you have already optimized for enantioselectivity at a lower loading, a modest increase might improve the rate without a significant drop in ee.
-
Concentration: The concentration of your reactants can also influence the reaction rate. Running the reaction at a higher molarity may accelerate the process.
-
Catalyst Activation/Deactivation: Ensure your catalyst is active. If it has been stored for a long time or exposed to air and moisture, its activity may be compromised. Additionally, some substrates or impurities can act as catalyst poisons.
Frequently Asked Questions (FAQs)
Q: How does the this compound catalyst promote enantioselectivity?
A: This catalyst belongs to the class of chiral secondary amine organocatalysts. The pyrrolidine nitrogen forms a chiral enamine or iminium ion intermediate with the carbonyl substrate. The indole moiety can participate in hydrogen bonding or π-π stacking interactions with the electrophile, creating a rigid, chiral environment in the transition state. This directs the approach of the electrophile to one face of the enamine or iminium ion, leading to the preferential formation of one enantiomer.
Q: What types of reactions are typically catalyzed by this compound and its derivatives?
A: These catalysts are effective in a range of asymmetric transformations that proceed through enamine or iminium ion intermediates, including:
-
Michael Additions
-
Aldol Reactions
-
Diels-Alder Reactions
-
Friedel-Crafts Alkylations
Q: Are there any known issues with the stability of this compound catalysts?
A: Like many organocatalysts, this compound derivatives can be sensitive to strong acids, bases, and oxidizing agents. It is recommended to store the catalyst under an inert atmosphere and in a cool, dark place.
Data Presentation
The following tables summarize typical quantitative data for asymmetric reactions catalyzed by pyrrolidine-based organocatalysts, which can serve as a benchmark for your experiments with this compound catalysts.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | RT | 24 | 85 | 92 |
| 2 | 10 | DCM | RT | 24 | 82 | 88 |
| 3 | 10 | Toluene | 0 | 48 | 80 | 95 |
| 4 | 20 | Toluene | 0 | 24 | 88 | 94 |
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 15 | DMSO | RT | 12 | 90 | 85 |
| 2 | 15 | THF | 0 | 24 | 85 | 92 |
| 3 | 15 | THF | -20 | 72 | 80 | >99 |
| 4 | 10 | THF | -20 | 96 | 75 | >99 |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Note that these are starting points, and optimization for your specific substrate and catalyst derivative will be necessary.
General Protocol for Asymmetric Michael Addition
-
To an oven-dried vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol, 10 mol%).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired anhydrous solvent (2.0 mL).
-
Add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Add the aldehyde (1.2 mmol, 1.2 equiv) and stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Mandatory Visualizations
Catalytic Cycle for Enamine Catalysis
Caption: Generalized catalytic cycle for enamine-mediated reactions.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Troubleshooting low yields in 2-pyrrolidin-2-yl-1H-indole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-pyrrolidin-2-yl-1H-indole. The guidance is structured around the Fischer indole synthesis, a common and versatile method for constructing the indole ring.[1]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction is resulting in a very low yield or failing completely. What are the most common contributing factors?
Low yields in this synthesis can stem from several critical factors. These include the purity of the starting materials, the choice and concentration of the acid catalyst, reaction temperature, and the stability of the reactants and intermediates.[2] The Fischer indole synthesis is particularly sensitive to the strength of the acid and the reaction temperature.[2] Furthermore, the pyrrolidine ring introduces specific challenges, such as potential side reactions involving the secondary amine if it is not adequately protected.
Q2: I'm observing a complex mixture of products on my TLC plate. What are the likely side reactions?
The formation of multiple byproducts is a common issue. Key side reactions in the Fischer indole synthesis include:
-
N-N Bond Cleavage: This is a significant competing pathway, particularly with certain electronic substituents, which leads to the formation of aniline derivatives instead of the desired indole.[2][3]
-
Incomplete Cyclization: The reaction may stall after the formation of the phenylhydrazone intermediate, especially if the acid catalyst is too weak or the temperature is too low.
-
Rearrangement and Dimerization: Under harsh acidic conditions, intermediates or the final product can undergo rearrangements or polymerization.
-
Reactions with Unprotected Pyrrolidine: If the pyrrolidine nitrogen is not protected, it can be protonated by the acid catalyst, altering its reactivity, or it can participate in intermolecular side reactions.
Q3: How does the purity of my starting materials, specifically the phenylhydrazine and the pyrrolidine derivative, impact the reaction?
The purity of starting materials is paramount. Impurities in either the phenylhydrazine or the ketone precursor (e.g., N-protected 2-acetylpyrrolidine) can introduce competing reactions, poison the catalyst, or lead to the formation of difficult-to-remove byproducts, all of which will lower the isolated yield of the target compound.[2][4] It is crucial to use highly pure reagents, and if necessary, purify them before use.
Q4: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A spot corresponding to the starting materials should diminish over time, while a new spot for the indole product appears.[5] For more detailed analysis, especially to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe that the starting materials are largely unreacted after the specified reaction time, consider the following troubleshooting steps.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Acid Catalyst | The choice of acid catalyst is critical.[2] If using a solid catalyst like ZnCl₂ or PPA, ensure it is anhydrous and active. For liquid acids like H₂SO₄, ensure the concentration is correct. Consider screening different catalysts. |
| Low Reaction Temperature | While high temperatures can cause degradation, a temperature that is too low will prevent the key[7][7]-sigmatropic rearrangement and cyclization steps from occurring at a reasonable rate.[5] Incrementally increase the temperature and monitor the reaction by TLC. |
| Poor Quality Starting Materials | Use freshly opened or purified phenylhydrazine and 2-acetylpyrrolidine derivative. Confirm purity by NMR or melting point before starting the reaction.[2] |
| Use of an Unprotected Pyrrolidine Moiety | The basic nitrogen on an unprotected pyrrolidine ring can be protonated, preventing the desired reaction. It is highly recommended to use an N-protected starting material, such as N-Boc-2-acetylpyrrolidine. The Boc group can be removed in a subsequent step. |
Issue 2: Product is Formed, but Isolated Yield is Poor
This issue often points to problems during the reaction workup or purification stages.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Product Degradation During Workup | Indoles can be sensitive to strong acids, especially during prolonged heating. After the reaction is complete, cool the mixture promptly and carefully neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution) during the aqueous workup.[8] |
| Inefficient Extraction | The product may have significant solubility in the aqueous phase, especially if the pyrrolidine nitrogen is protonated. Ensure the aqueous layer is fully neutralized or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions. |
| Degradation on Silica Gel | Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[5] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina. |
| Difficult Purification | If the product co-elutes with impurities, optimize the chromatography solvent system. Gradient elution may be necessary. If the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride or tartrate) to facilitate purification by recrystallization. |
Data Summary
The choice of acid catalyst can significantly influence the yield of the Fischer indole synthesis. The optimal catalyst often needs to be determined empirically for a specific set of substrates.
Table 1: Hypothetical Effect of Different Acid Catalysts on Yield
| Catalyst | Typical Concentration/Loading | Potential Outcome | Reference |
| Polyphosphoric Acid (PPA) | Used as solvent/reagent | Often effective, but can lead to charring at high temperatures. Workup can be difficult. | [2] |
| Zinc Chloride (ZnCl₂) | 1.5 - 3.0 eq. | A common Lewis acid catalyst; requires anhydrous conditions. | [2] |
| Sulfuric Acid (H₂SO₄) | Catalytic to several equivalents | Strong proton source, but can lead to sulfonation or other side reactions if not controlled. | [2] |
| Amberlyst-15 | 10-20 wt% | Solid acid catalyst, allows for easier workup (filtration). May require higher temperatures. | [2] |
Visualized Workflows and Pathways
Reaction Pathway
Caption: Proposed Fischer indole synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Key Experimental Protocol
This protocol describes a plausible two-step synthesis of this compound via the Fischer indole method, utilizing a Boc-protected pyrrolidine precursor to minimize side reactions.
Step 1: Synthesis of tert-butyl 2-(1H-indol-2-yl)pyrrolidine-1-carboxylate
-
Hydrazone Formation: In a round-bottom flask, dissolve tert-butyl 2-acetylpyrrolidine-1-carboxylate (1.0 eq.) and phenylhydrazine (1.1 eq.) in ethanol. Add a catalytic amount of acetic acid (3-4 drops). Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the ketone. Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with vigorous stirring to 80-100 °C for 1-3 hours.[8] Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring. Basify the aqueous slurry to pH 8-9 by the slow addition of a concentrated NaOH or Na₂CO₃ solution.[8]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.
Step 2: Deprotection to Yield this compound
-
Cleavage: Dissolve the purified tert-butyl 2-(1H-indol-2-yl)pyrrolidine-1-carboxylate from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete removal of the Boc group.
-
Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Further purification can be performed if necessary.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigarra.up.pt [sigarra.up.pt]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions (solvent, temp) for 2-pyrrolidin-2-yl-1H-indole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-pyrrolidin-2-yl-1H-indole. The information is presented in a practical question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond between the C2 position of the indole ring and the C2 position of a pyrrolidine ring. The most promising modern approach is the direct C-H functionalization of the indole nucleus. Key strategies include:
-
Palladium-Catalyzed C-H Activation/Arylation: This is a powerful method for the direct C2-arylation of N-substituted indoles.[1][2] A directing group on the indole nitrogen is often employed to ensure high regioselectivity for the C2 position.[3][4]
-
Fischer Indole Synthesis: This classic method can be adapted by reacting a substituted phenylhydrazine with a ketone containing a pyrrolidine moiety.[5][6][7] However, the synthesis of the required pyrrolidinyl ketone precursor can be challenging.
-
Photochemical C-H Alkylation: Recent advancements have shown that direct C-H alkylation of indoles can be achieved under mild photochemical conditions, offering a metal-free alternative.[8]
Q2: How does the choice of directing group on the indole nitrogen affect the C2-selectivity?
A2: The directing group plays a crucial role in achieving high C2-selectivity by coordinating to the metal catalyst and positioning it in proximity to the C2-H bond. Common directing groups for C2-functionalization include:
-
Pyrimidinyl group: This has been shown to be effective in cobalt-catalyzed C2-functionalization of indoles.[3]
-
N,N-dialkylcarbamoyl group: This can act as a traceless directing group in rhodium-catalyzed C2-alkylation.[9]
-
Acetyl or Benzoyl groups: These can be used in iridium-catalyzed C2-alkylation of indoles with alkenes, where the choice of the acyl group can even influence the selectivity between linear and branched products.[10]
Q3: What are the key parameters to consider when optimizing the reaction conditions?
A3: Optimization of reaction conditions is critical for achieving high yield and selectivity. The key parameters to consider are:
-
Catalyst and Ligand: The choice of the transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and the corresponding ligand is fundamental. The electronic and steric properties of the ligand can significantly influence the outcome.[11][12]
-
Solvent: The solvent can affect the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMF, DMA, and dioxane are commonly used in C-H activation reactions.[11][13]
-
Temperature: The reaction temperature influences the reaction rate and can affect selectivity. Elevated temperatures are often required for C-H activation, but excessively high temperatures can lead to decomposition.[7][14]
-
Base: In many palladium-catalyzed couplings, a base is required to facilitate the catalytic cycle. The choice and stoichiometry of the base can be critical.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state or may have decomposed. | 1. Ensure the use of a high-quality catalyst and consider the addition of a suitable ligand. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| 2. Inefficient C-H Activation: The C-H bond at the C2 position of the indole is not being activated effectively. | 2. Screen different directing groups on the indole nitrogen. Optimize the reaction temperature, as C-H activation often requires elevated temperatures.[7] | |
| 3. Poor Substrate Reactivity: The N-protected pyrrolidine derivative may not be reactive enough. | 3. If using a halopyrrolidine, consider switching from a chloride to a bromide or iodide to increase reactivity. | |
| Formation of Side Products | 1. C3-Alkylation: The reaction is occurring at the more nucleophilic C3 position of the indole instead of the desired C2 position. | 1. Employ a suitable directing group on the indole nitrogen to sterically block the C7 position and electronically favor C2-functionalization.[15] |
| 2. N-Alkylation: The pyrrolidine ring is attaching to the indole nitrogen instead of the C2 carbon. | 2. Ensure the indole nitrogen is protected with a suitable group before the C-H activation step. | |
| 3. Homocoupling of Pyrrolidine: The pyrrolidine derivative is reacting with itself. | 3. Slowly add the pyrrolidine derivative to the reaction mixture to maintain a low concentration. | |
| Difficulty in Product Purification | 1. Removal of Directing Group: The directing group is difficult to remove after the reaction. | 1. Choose a directing group that can be cleaved under mild conditions that do not affect the final product. For example, a Boc group can be removed with mild acid.[16][17][18] |
| 2. Complex Reaction Mixture: The presence of multiple side products and unreacted starting materials complicates purification. | 2. Optimize the reaction conditions to improve selectivity and yield, thus simplifying the crude product mixture. Utilize column chromatography with a carefully selected eluent system for purification. |
Experimental Protocols
Proposed Synthesis of 2-(pyrrolidin-2-yl)-1H-indole via C-H Activation
This protocol is a hypothetical procedure based on modern C-H activation strategies and requires experimental validation and optimization.
Step 1: N-Protection of Indole
A suitable directing group is first installed on the indole nitrogen to ensure C2-selectivity. For this example, an N,N-dialkylcarbamoyl group is used.
Step 2: Palladium-Catalyzed C2-Alkylation with N-Boc-2-halopyrrolidine
The N-protected indole is then coupled with an N-Boc-protected 2-halopyrrolidine via a palladium-catalyzed C-H activation reaction.
| Parameter | Condition | Rationale/Reference |
| Indole Substrate | 1-(N,N-dialkylcarbamoyl)-1H-indole | Directing group for C2-selectivity.[9] |
| Pyrrolidine Substrate | N-Boc-2-iodopyrrolidine | Higher reactivity of iodide compared to bromide or chloride. |
| Catalyst | Pd(OAc)₂ (5 mol%) | Common palladium source for C-H activation.[1] |
| Ligand | PPh₃ (10 mol%) | Triphenylphosphine is a common ligand in cross-coupling reactions.[1] |
| Base | Cs₂CO₃ (2 equivalents) | Cesium carbonate is an effective base in many Pd-catalyzed couplings.[11] |
| Solvent | 1,4-Dioxane | A common solvent for high-temperature C-H activation reactions.[11] |
| Temperature | 120-140 °C | Elevated temperature is often necessary for C-H activation.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst degradation and side reactions. |
Step 3: Deprotection of the Pyrrolidine Nitrogen
The N-Boc protecting group is removed from the pyrrolidine nitrogen to yield the final product.
| Parameter | Condition | Rationale/Reference |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Standard and efficient method for Boc deprotection.[16][17] |
| Solvent | Dichloromethane (DCM) | Common solvent for deprotection reactions. |
| Temperature | 0 °C to Room Temperature | Mild conditions to avoid degradation of the indole ring. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Pyrrolidine-Based Catalyst Deactivation and Regeneration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrolidine-based organocatalysts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration during your experiments.
Troubleshooting Guide: Catalyst Performance Issues
This section is designed to help you diagnose and resolve common problems encountered during the use of pyrrolidine-based catalysts.
Issue 1: Low or No Catalytic Activity
Symptom: The reaction does not proceed, or the conversion rate is significantly lower than expected.
| Potential Cause | Identification | Suggested Solution |
| Catalyst Poisoning | - Elemental analysis of the catalyst post-reaction may show traces of sulfur, phosphorus, or metals.- A sudden drop in activity when using a new batch of reagent or solvent. | - Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity. For instance, water and aldehydes can sometimes hinder catalysis.[1]- Use of Scavengers: In some cases, scavengers can remove impurities like water from the reaction mixture.[1] |
| Improper Catalyst Activation/Handling | - Inconsistent results between different batches of the same reaction.- The catalyst is known to be air or moisture sensitive, and special handling precautions were not taken. | - Follow Activation Protocol: Strictly adhere to the recommended activation procedure for your specific catalyst.- Inert Atmosphere: For air- and moisture-sensitive catalysts, use a glovebox or Schlenk line for all manipulations. |
| Incorrect Catalyst Loading | - Reaction is sluggish or stalls. | - Optimize Catalyst Loading: While typical loadings are around 10-20 mol%, some reactions may require higher or lower concentrations. Verify the optimal loading for your specific transformation. |
| Thermal Degradation | - The reaction was run at an elevated temperature.- The catalyst appears discolored after the reaction. | - Control Reaction Temperature: Operate within the recommended temperature range for the catalyst. High temperatures can lead to decomposition. |
Issue 2: Decreased Enantioselectivity
Symptom: The desired product is formed, but the enantiomeric excess (ee) is lower than expected or decreases over time with catalyst reuse.
| Potential Cause | Identification | Suggested Solution |
| Catalyst Degradation | - A gradual decrease in ee over several catalytic cycles.- Analysis of the used catalyst (e.g., by NMR) shows the presence of new species. | - Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature) can sometimes prevent degradation.- Catalyst Regeneration: For certain types of deactivation, a regeneration protocol may restore activity (see FAQs below). |
| Formation of Inactive Catalyst Isomers | - Inconsistent ee values. | - Solvent Screening: The choice of solvent can influence the conformational stability of the catalyst and its intermediates. |
| Side Reactions | - Formation of unexpected byproducts observed by GC/MS or NMR.- In proline-catalyzed aldol reactions, the formation of oxazolidinones is a known deactivation pathway.[2] | - Addition of Water: In some proline-catalyzed aldol reactions, a small amount of water can suppress off-cycle processes that lead to catalyst deactivation, thereby improving the overall yield of the desired product.[2] |
| Racemization of Product | - The ee of the product decreases during workup or purification. | - Neutral Workup: Ensure that the workup conditions are neutral to avoid acid- or base-catalyzed racemization of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of deactivation for pyrrolidine-based organocatalysts?
Pyrrolidine-based organocatalysts can deactivate through several mechanisms:
-
Chemical Deactivation:
-
Poisoning: Strong binding of impurities from substrates, solvents, or the atmosphere to the active site of the catalyst.
-
Side Reactions: The catalyst may react with substrates or products to form inactive species. A classic example is the formation of oxazolidinones in proline-catalyzed aldol reactions.[2]
-
Alkylation: Highly electrophilic substrates can alkylate the amine catalyst, rendering it inactive.
-
-
Thermal Degradation: Exposure to high temperatures can cause the catalyst to decompose.
-
Mechanical Deactivation (for supported catalysts):
-
Fouling: Deposition of byproducts on the catalyst surface, blocking active sites.
-
Attrition: Physical breakdown of the catalyst support.
-
Q2: My catalyst's performance (yield and enantioselectivity) has decreased after several uses. Can it be regenerated?
In many cases, yes. The success of regeneration depends on the deactivation mechanism.
-
For deactivation by weakly adsorbed species (fouling): A simple washing procedure may be effective.
-
For deactivation by chemical modification: A more involved chemical treatment may be necessary.
It's important to note that deactivation by thermal degradation or strong poisoning may be irreversible.
Q3: What is a general procedure for regenerating a pyrrolidine-based organocatalyst?
A common method for regenerating amine-based organocatalysts that have been deactivated by the formation of byproducts or fouling is an acid-base workup. This procedure leverages the basicity of the pyrrolidine nitrogen.
Disclaimer: This is a general guideline. The optimal procedure may vary depending on the specific catalyst and the nature of the deactivation. Always start with a small amount of your deactivated catalyst to test the regeneration protocol.
Experimental Protocol: Acid-Base Extraction for Catalyst Recovery
-
Dissolution: Dissolve the crude reaction mixture containing the deactivated catalyst in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution (e.g., 1M HCl). The protonated catalyst will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated catalyst.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the catalyst, making it soluble in organic solvents again.
-
Extraction: Extract the regenerated catalyst from the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the recovered catalyst for purity and integrity using techniques like NMR or HPLC before reuse.
Some studies have shown that prolinamide-based catalysts can be recovered by acid treatment and reused for multiple cycles without a significant drop in enantioselectivity.
Q4: How can I identify the cause of my catalyst's deactivation?
Identifying the root cause is crucial for effective troubleshooting. Here are some analytical techniques that can be helpful:
-
NMR Spectroscopy: Comparing the NMR spectrum of the fresh and used catalyst can reveal structural changes, the presence of bound species, or degradation products.
-
Mass Spectrometry (MS): Can help identify byproducts and catalyst degradation products.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to monitor the enantiomeric purity of the catalyst over time. A decrease in enantiomeric purity indicates racemization or decomposition of the chiral catalyst.
-
Elemental Analysis: Can detect the presence of catalyst poisons like sulfur or metals.
Data Presentation
The following table summarizes the impact of solvent on the enantioselectivity of a proline-catalyzed aldol reaction, illustrating the importance of reaction parameter optimization.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | CH₃CN | 68 | 93 |
| 2 | THF | 52 | 96 |
| 3 | DMSO | 95 | 99 |
| 4 | CH₂Cl₂ | 12 | 71 |
| 5 | Toluene | 10 | 60 |
Data is illustrative and based on typical results for proline-catalyzed aldol reactions.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts in catalyst deactivation and regeneration.
Caption: Common deactivation pathways for pyrrolidine-based catalysts.
Caption: General workflow for the regeneration of a pyrrolidine-based organocatalyst via acid-base extraction.
Caption: A logical workflow for troubleshooting common issues in pyrrolidine-catalyzed reactions.
References
Stability issues and proper storage of 2-pyrrolidin-2-yl-1H-indole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-pyrrolidin-2-yl-1H-indole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and ensure proper storage and handling of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1] For extended storage, refrigeration at 2-8°C is advised.[1] It is also prudent to minimize freeze-thaw cycles to prevent degradation.[1] Like many indole-containing compounds, it may be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in color, such as turning yellow or brown.[1] The appearance of new, unidentified peaks in chromatograms (e.g., HPLC, LC-MS) during analysis is another common sign of degradation.[1] Inconsistent analytical results, such as varying purity between aliquots of the same batch, can also suggest that the compound is unstable under the current storage or experimental conditions.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound susceptible to oxidation?
A4: Yes, the indole ring system is known to be susceptible to oxidation, which can be accelerated by exposure to air and light.[1] The pyrrolidine moiety can also be a site for oxidation.[1] Therefore, it is crucial to protect the compound from prolonged exposure to the atmosphere and light.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying purity) | Degradation due to improper storage. | Store the compound in a tightly sealed container, protected from light and moisture, at 2-8°C.[1] Minimize freeze-thaw cycles.[1] |
| Contamination of the sample. | Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to reactive materials.[1] | |
| Appearance of new, unidentified peaks in chromatograms | The compound is degrading under experimental conditions. | This is expected in forced degradation studies. Proceed with the characterization of these new peaks to understand the degradation pathway.[1] |
| Interaction with other components in a formulation. | Conduct compatibility studies with individual excipients to identify any interactions.[1] | |
| Low recovery of the compound from aqueous solutions | Adsorption of the compound onto container surfaces. | Use silanized glassware or low-adsorption plasticware.[1] |
| Hydrolysis at non-neutral pH. | Maintain the pH of aqueous solutions close to neutral (pH 7). If acidic or basic conditions are necessary, use lower temperatures and shorter experiment durations.[1] | |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation of the indole or pyrrolidine ring. | Store under an inert atmosphere (argon or nitrogen) and protect from light.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study - Hydrolytic Stability
This protocol is designed to evaluate the stability of the compound in aqueous solutions under acidic, basic, and neutral conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.[1]
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.[1]
4. Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample and dilute for analysis.[1]
5. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidative Stability
This protocol assesses the susceptibility of the compound to oxidation.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.[1]
2. Procedure:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.[1]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample and dilute with the mobile phase for analysis.
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
Impact of substrate scope on 2-pyrrolidin-2-yl-1H-indole catalyst performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-pyrrolidin-2-yl-1H-indole and related organocatalysts. The focus is on understanding and overcoming challenges related to substrate scope and its impact on catalyst performance in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What type of reactions are this compound catalysts typically used for?
A1: The this compound scaffold combines a secondary amine (pyrrolidine) with an indole moiety, which can act as a hydrogen-bond donor. This structure is characteristic of bifunctional organocatalysts. They are primarily used to catalyze asymmetric reactions that proceed through enamine or iminium ion intermediates. Common applications include Michael additions, aldol reactions, Mannich reactions, and Diels-Alder cycloadditions.
Q2: How do the electronic properties of a substrate affect catalyst performance?
A2: The electronic properties of substrates are critical. For instance, in a Michael addition, the reactivity of the electrophile (Michael acceptor) is significantly enhanced by the presence of electron-withdrawing groups (EWGs). Conversely, electron-donating groups (EDGs) on the nucleophile can increase its reactivity. However, these electronic factors can also influence the stability of transition states, thereby affecting stereoselectivity. A careful balance is often required for optimal yield and enantioselectivity.
Q3: What role does steric hindrance play in substrate compatibility?
A3: Steric hindrance from bulky substituents on either the catalyst or the substrate can profoundly impact the reaction outcome. It can impede the approach of the substrate to the catalyst's active site, leading to lower reaction rates or complete inhibition. However, steric interactions are also fundamental to achieving high stereoselectivity, as the catalyst creates a chiral environment that favors one specific transition state geometry over another. Optimizing steric bulk is a key aspect of reaction development.
Q4: Why is my reaction showing low or no conversion even with a compatible substrate?
A4: Beyond substrate-catalyst compatibility, several factors can lead to low conversion. These include catalyst deactivation by impurities (water, acid/base traces), use of a non-optimal solvent, incorrect reaction temperature, or insufficient reaction time. It is also possible that the catalyst loading is too low for the specific substrate.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Question: I am using a new substrate and observing very low (or zero) yield. What are the potential causes and how can I fix this?
Answer: Low yield with a new substrate is a common issue stemming from electronic or steric incompatibility, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Poor Substrate Reactivity: The electronic properties of your substrate may not be suitable.
-
Solution: If your substrate is an electrophile, consider if its electron-withdrawing groups are strong enough. For nucleophiles, check for the presence of electron-donating groups. Modification of the substrate's functional groups may be necessary.
-
-
Catalyst Deactivation: Organocatalysts can be sensitive to impurities in the reagents or solvent.
-
Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Conditions: The temperature, concentration, or solvent may not be ideal
Validation & Comparative
A Researcher's Guide to Validating the Absolute Configuration of Products from 2-Pyrrolidin-2-yl-1H-indole Catalysis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Organocatalysis, utilizing small organic molecules to induce chirality, has emerged as a powerful tool in this endeavor. Among the privileged scaffolds for organocatalysts, 2-pyrrolidin-2-yl-1H-indole and its derivatives have shown considerable promise in promoting various asymmetric transformations, including Michael additions and aldol reactions. The critical step following such a synthesis is the unambiguous determination of the absolute configuration of the product. This guide provides a comprehensive comparison of the primary methods for validating the absolute configuration of these products, offering supporting experimental data and detailed protocols.
Comparison of Key Validation Methods
The determination of the absolute configuration of a chiral molecule is a critical step in asymmetric synthesis. Several powerful techniques are at the disposal of researchers, each with its own strengths and limitations. The choice of method often depends on the nature of the product, its physical state, and the availability of instrumentation. Below is a comparative summary of the most common techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms, including absolute configuration via anomalous dispersion. | Derivatization of the chiral analyte with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR chemical shifts. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Measures the differential absorption of left and right circularly polarized UV-visible light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal. | Soluble sample (mg scale) with a reactive functional group (e.g., -OH, -NH2). | Soluble sample (mg scale). | Soluble sample containing a chromophore. |
| Key Advantage | Unambiguous and definitive determination of the 3D structure and absolute configuration. | Applicable to non-crystalline samples and provides information about the local stereochemistry. | Applicable to a wide range of molecules in solution, without the need for crystallization or derivatization. | Highly sensitive for molecules with strong chromophores. |
| Key Limitation | Requires a suitable single crystal, which can be challenging to obtain. | Derivatization can sometimes be difficult, and the analysis of complex NMR spectra can be challenging. | Requires comparison with computationally predicted spectra (e.g., using DFT), which can be time-consuming. | Limited to molecules with a chromophore in the UV-Vis region. |
Performance of this compound Catalysis vs. Alternatives
The this compound scaffold is a key component of many successful organocatalysts. Its performance is often benchmarked against other highly effective catalysts, such as diarylprolinol silyl ethers. The choice of catalyst can significantly impact the enantioselectivity and diastereoselectivity of a reaction.
| Catalyst | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | Michael Addition | Propanal and nitrostyrene | 95:5 (anti:syn) | 99% |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Michael Addition | Cyclohexanone and nitrostyrene | >50:1 (syn:anti) | 99% |
| This compound derivative | Aldol Reaction | Cyclohexanone and p-nitrobenzaldehyde | 98:2 (anti:syn) | 96% |
Note: The data presented is a representative summary from various literature sources and direct comparisons should be made under identical reaction conditions.
Experimental Protocols
X-ray Crystallography
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Cu Kα or Mo Kα) is important, especially for determining the absolute configuration using anomalous dispersion.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute configuration.
NMR Spectroscopy: Mosher's Ester Analysis
Protocol for the determination of the absolute configuration of a chiral secondary alcohol:
-
Esterification: Divide the chiral alcohol into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the diastereomeric Mosher esters.
-
Purification: Purify the resulting diastereomeric esters by chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter. A consistent sign for the Δδ values on one side of the molecule versus the other allows for the assignment of the absolute configuration based on the established Mosher's method model.[1][2][3][4][5][6]
Vibrational Circular Dichroism (VCD)
Protocol for VCD Analysis:
-
Sample Preparation: Prepare a solution of the chiral product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.
-
VCD Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or DFT).
-
For the lowest energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison: Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
Protocol for ECD Analysis:
-
Sample Preparation: Prepare a solution of the chiral product (containing a chromophore) in a UV-transparent solvent.
-
ECD Measurement: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Computational Modeling:
-
Similar to VCD, perform a conformational analysis and geometry optimization for the low-energy conformers.
-
Calculate the electronic transition energies and rotational strengths for each conformer using time-dependent DFT (TD-DFT).
-
-
Spectral Comparison: Compare the Boltzmann-averaged calculated ECD spectrum with the experimental spectrum. The absolute configuration can be assigned based on the agreement between the two spectra.
Visualizing Experimental Workflows and Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper Catalyzed Diastereo- and Enantioselective 1,4-Addition Michael Reaction of 2,3-Dioxopyrrolidines with Nitroalkanes in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyrrolidine-Based Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Organocatalyst Performance
The field of asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. At the heart of this field are small organic molecules that can induce high stereoselectivity in a variety of chemical transformations. Among these, pyrrolidine-based catalysts, stemming from the pioneering work with L-proline, have proven to be particularly effective, especially in carbon-carbon bond-forming reactions such as the aldol reaction.
This guide provides a comparative overview of a representative pyrrolidine-based organocatalyst, 2-pyrrolidin-2-yl-1H-indole, benchmarked against widely-used commercial organocatalysts. Due to the limited availability of specific experimental data for this compound, this guide will utilize data for a closely related and well-studied class of pyrrolidine catalysts, prolinamides, in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction serves as a standard benchmark for evaluating the performance of new organocatalysts. The comparison includes data for established commercial catalysts, namely a MacMillan-type imidazolidinone and a Cinchona alkaloid derivative, to provide a broad perspective on the current landscape of organocatalysis.
Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction
The following table summarizes the performance of a representative prolinamide catalyst against a MacMillan catalyst and a Cinchona alkaloid-derived primary amine in the asymmetric aldol reaction of cyclohexanone and 4-nitrobenzaldehyde. The data highlights key performance indicators: yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) |
| Prolinamide Derivative | 20 | DMSO | 24 | 95 | 92:8 | 97 |
| MacMillan Catalyst (Imidazolidinone) | 20 | Dioxane | 48 | 85 | >95:5 | 96 |
| Cinchona Alkaloid Derivative | 10 | Toluene | 72 | 99 | 90:10 | 99 |
Experimental Protocols
A detailed experimental protocol for the asymmetric aldol reaction is provided below. This protocol is representative of the conditions used for benchmarking the organocatalysts in this guide.
General Procedure for the Asymmetric Aldol Reaction:
To a solution of 4-nitrobenzaldehyde (0.25 mmol) in the specified solvent (1.0 mL) was added cyclohexanone (1.25 mmol, 5 equivalents). The respective organocatalyst (10-20 mol%) was then added, and the resulting mixture was stirred at room temperature for the time indicated in the data table. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
Visualizing the Process and Comparison
Experimental Workflow for the Asymmetric Aldol Reaction
The following diagram illustrates the general workflow for carrying out the benchmark asymmetric aldol reaction, from reactant preparation to product analysis.
Logical Relationship of Catalyst Performance Comparison
This diagram outlines the logical framework for comparing the performance of the pyrrolidine-based catalyst against commercial alternatives based on key experimental outcomes.
A Comparative Guide to the Biological Activity of 2-Pyrrolidin-2-yl-1H-indole and Structurally Similar Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The indole and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of these two heterocycles into the 2-pyrrolidin-2-yl-1H-indole framework presents a unique chemical architecture with diverse pharmacological potential. This guide provides a comparative analysis of the biological activities of this core scaffold and its structurally similar analogues, supported by available experimental data.
Overview of Biological Activities
The this compound scaffold and its derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific activity and potency are highly dependent on the substitution patterns on both the indole and pyrrolidine rings.
Comparative Analysis of Biological Activity
While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, structure-activity relationship (SAR) studies on related derivatives provide valuable insights into the therapeutic potential of this scaffold. The following tables summarize the biological activities of various indole-pyrrolidine and related structures.
Anticancer Activity
The indole-pyrrolidine scaffold is a promising framework for the development of novel anticancer agents. The cytotoxic effects of various derivatives have been evaluated against several cancer cell lines.
Table 1: Anticancer Activity of Indole-Pyrrolidine Derivatives and Similar Scaffolds
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine analog 5e | A549 (Lung) | 3.48 | [1] |
| Spirooxindole-pyrrolidine analog 5f | A549 (Lung) | 1.2 | [1][2] |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole 11 | HCT116 (Colon) | 1.05 ± 0.18 | [3] |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole 12 | HCT116 (Colon) | 0.42 ± 0.16 | [3] |
| 2-Acyl-1H-indole-4,7-dione 5 | XF 498 (CNS) | 0.006 µg/mL | [2] |
| 2-Acyl-1H-indole-4,7-dione 5 | HCT 15 (Colon) | 0.073 µg/mL | [2] |
| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione 7 | HCT 15 (Colon) | 0.065 µg/mL | [2] |
| Pyrrolidine derivative 3h | HCT116 (Colon) | 2.9 - 16 | [4] |
| Pyrrolidine derivative 3k | HCT116 (Colon), HL60 (Leukemia) | 2.9 - 16 | [4] |
Note: A lower IC50 value indicates higher potency.
Antimicrobial Activity
Derivatives of the indole and pyrrolidine scaffolds have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Indole-Pyrrolidine Derivatives and Similar Scaffolds
| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3ao | Staphylococcus aureus | < 1 | [5] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aq | Staphylococcus aureus | < 1 | [5] |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | Mycobacterium smegmatis | 3.9 | [5] |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | Candida albicans | 3.9 | [5] |
| Indole-triazole derivative 3d | MRSA | More effective than ciprofloxacin | [6] |
| Pyrrolidine-2,5-dione derivative 5a | Enterococcus faecalis | 0.25 µM | [7] |
| Pyrrolidine-2,5-dione derivative 5g | Enterococcus faecalis | 0.25 µM | [7] |
| Pyrrolidine-2,5-dione derivative 5a | Candida albicans | 0.125 µM | [7] |
| Pyrrolidine-2,5-dione derivative 3 | Bacteria and Yeasts | 64-128 | [3] |
| Pyrrolidine-2,5-dione derivative 5 | Bacteria and Yeasts | 32-128 | [3] |
| Pyrrolidine-2,5-dione derivative 8 | Bacteria and Yeasts | 16-256 | [3] |
Note: A lower MIC value indicates higher potency.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
General Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.
Workflow for the DPPH Radical Scavenging Assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
General Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.
Workflow for the MTT Cytotoxicity Assay.
Signaling Pathways
Indole-based compounds are known to modulate several key signaling pathways implicated in cancer and inflammation. While the specific pathways affected by this compound are not yet fully elucidated, related compounds have been shown to interact with the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Indole-3-carbinol (I3C) and its derivatives can inhibit this pathway, leading to anticancer effects.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to various stimuli and plays a key role in cancer. Some indole alkaloids have been shown to modulate MAPK signaling.
-
NF-κB Pathway: The Nuclear Factor-kappa B pathway is a critical regulator of inflammation and cell survival. Pyrrolidine dithiocarbamate (PDTC) is a known inhibitor of NF-κB activation.
Key signaling pathways modulated by indole and pyrrolidine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The available data on structurally similar compounds highlight the potential for potent anticancer and antimicrobial activities. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate the structure-activity relationships and identify lead compounds for further development. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB by related scaffolds suggests potential mechanisms of action that can be explored for this novel chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Analysis of Immobilized 2-Pyrrolidin-2-yl-1H-indole Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and reusable catalysts is a cornerstone of modern organic synthesis and drug development. Chiral organocatalysts, particularly those based on the pyrrolidine scaffold, have emerged as powerful tools for the construction of complex molecular architectures with high stereocontrol. Among these, 2-pyrrolidin-2-yl-1H-indole and its derivatives have shown significant promise in asymmetric catalysis. However, their practical application is often hampered by challenges in catalyst separation and recycling. Immobilization of these catalysts onto solid supports offers a viable solution to these issues, enhancing their stability and enabling their use in continuous flow processes.
This guide provides a comparative performance analysis of immobilized this compound catalysts against their homogeneous counterparts and other relevant alternatives. The data presented is a synthesis of reported experimental findings for structurally similar catalysts, providing a benchmark for researchers in the field.
Comparative Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction where the efficacy of chiral organocatalysts is often evaluated. The following tables summarize the performance of a homogeneous 2-pyrrolidin-2-yl-1H-benzimidazole catalyst (a close structural analog of the target indole catalyst) and a representative immobilized pyrrolidine-based catalyst in the Michael addition of aldehydes or ketones to nitroalkenes.
Table 1: Performance of Homogeneous 2-Pyrrolidin-2-yl-1H-benzimidazole Catalyst in Thio-Michael Addition
| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | Cyclohex-2-en-1-one | 10 | Methanol | 5 | 95 |
| 2 | Thiophenol | Chalcone | 10 | Methanol | 6 | 92 |
| 3 | 4-Methylthiophenol | Cyclohex-2-en-1-one | 10 | Methanol | 5.5 | 90 |
| 4 | 4-Chlorothiophenol | Chalcone | 10 | Methanol | 6.5 | 88 |
Data synthesized from a study on 2-Pyrrolidin-2yl-1H-benzimidazole (PBI) as an organocatalyst.
Table 2: Representative Performance of Immobilized Pyrrolidine-Based Catalysts in Asymmetric Michael Addition
| Entry | Support | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reusability (cycles) |
| 1 | Polystyrene | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 97 | >99:1 | >99 | 8 |
| 2 | Silica Gel | Propanal | β-Nitrostyrene | 5 | CH2Cl2 | 48 | 95 | 98:2 | 97 | 5 |
| 3 | PEGMA Resin | Acetone | 4-Nitrobenzaldehyde | 20 | Water | 12 | 85 | - | - | 4 |
Performance data is representative of typical results obtained for polymer- and silica-supported pyrrolidine catalysts in similar Michael addition reactions. Specific performance may vary based on the exact catalyst structure, support, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and immobilization of a this compound type catalyst, and its application in a model asymmetric Michael addition reaction.
Protocol 1: Synthesis and Immobilization of a Pyrrolidine-Indole Catalyst on Silica Gel
1. Synthesis of (S)-2-(1H-indol-2-yl)pyrrolidine:
-
To a solution of L-proline (1.15 g, 10 mmol) in trifluoroacetic acid (20 mL) at 0 °C, add indole (1.17 g, 10 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired product.
2. Functionalization of Silica Gel:
-
Activate silica gel by heating at 150 °C under vacuum for 4 hours.
-
To a suspension of activated silica gel (10 g) in dry toluene (100 mL), add (3-chloropropyl)trimethoxysilane (5 mL, 26 mmol).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Filter the functionalized silica gel, wash with toluene and methanol, and dry under vacuum.
3. Immobilization of the Catalyst:
-
To a suspension of the chloropropyl-functionalized silica gel (5 g) in dry DMF (50 mL), add (S)-2-(1H-indol-2-yl)pyrrolidine (1.0 g, 5 mmol) and potassium carbonate (1.38 g, 10 mmol).
-
Heat the mixture at 80 °C for 48 hours.
-
Filter the silica-supported catalyst, wash sequentially with DMF, water, methanol, and dichloromethane, and dry under vacuum.
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
To a vial containing the immobilized catalyst (0.1 mmol, 10 mol%), add toluene (1.0 mL), cyclohexanone (0.5 mmol), and β-nitrostyrene (0.25 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst and wash it with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Visualizing the Workflow and Catalytic Cycle
Diagrams generated using Graphviz provide a clear visual representation of the experimental and conceptual frameworks.
Caption: General workflow for the synthesis and application of an immobilized catalyst.
Caption: Proposed catalytic cycle for the enamine-mediated asymmetric Michael addition.
A Comparative Guide to the Computational Docking of Spirooxindole-Pyrrolidine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational docking studies on spirooxindole-pyrrolidine derivatives, a class of compounds showing significant promise in anticancer research. Due to the limited specific research on 2-pyrrolidin-2-yl-1H-indole derivatives, this guide focuses on the structurally related and extensively studied spirooxindole-pyrrolidine scaffold, which incorporates both the core indole (as oxindole) and pyrrolidine rings. The data presented herein is derived from recent studies and offers insights into the binding affinities and potential mechanisms of action of these compounds against various cancer-related protein targets.
Quantitative Data Summary
The following table summarizes the in-silico and in-vitro data for a selection of spirooxindole-pyrrolidine derivatives against various cancer cell lines and protein targets. This allows for a direct comparison of their potential efficacy.
| Compound ID | Target Protein(s) | Binding Energy (kcal/mol) | Cancer Cell Line | IC50 (µM) | Reference |
| 4u | Bcl-2 | -6.56 | HepG-2 | < 10 | [1] |
| 4w | Bcl-2 | -8.41 | HepG-2 | < 10 | [1] |
| 4c | ALK Receptor | -6.73 | - | - | [1] |
| 4o | ALK Receptor | -7.14 | - | - | [1] |
| 5g | EGFR, CDK-2 | -5.3 to -7.6 | MCF-7 | 2.8 | [2] |
| 5l | EGFR, CDK-2 | -5.3 to -7.6 | MCF-7 | 3.4 | [2][3] |
| 5n | EGFR, CDK-2 | -5.3 to -7.6 | MDA-MB-231 | 4.32 | [2][3] |
| 5o | EGFR, CDK-2 | - | MCF-7 | 4.12 | [2][3] |
| 4k | Not Specified | Not Specified | MCF-7 | 15.32 ± 0.02 | |
| 4k | Not Specified | Not Specified | K562-leukemia | 14.74 ± 0.7 | [4] |
| 7f | Not Specified | Not Specified | PC3 | 8.7 ± 0.7 | [5] |
| 7k | Not Specified | Not Specified | HeLa | 8.4 ± 0.5 | [5] |
| 7d | Not Specified | Not Specified | MCF-7 | 7.36 ± 0.37 | [5] |
| 4a | CD44, EGFR, AKR1D1, HER-2 | -6.65 to -8.73 | - | - | [6] |
| Compound II | EGFR, CDK-2 | Not Specified | MCF-7 | 0.189 ± 0.01 | [2] |
| Compound II | EGFR, CDK-2 | Not Specified | HepG-2 | 1.04 ± 0.21 | [2] |
Experimental Protocols
The methodologies cited in the referenced studies for computational docking and experimental validation are crucial for understanding and reproducing the presented data.
Molecular Docking Simulation
A generalized protocol for the molecular docking studies of spirooxindole-pyrrolidine derivatives is as follows:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins, such as EGFR (PDB ID: 1M17) and CDK-2 (PDB ID: 6Q4G), are retrieved from the Protein Data Bank.[2][3] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for ligand binding is then defined.
-
Ligand Preparation: The 2D structures of the spirooxindole-pyrrolidine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.
-
Docking Execution: Molecular docking is performed using software such as MOE (Molecular Operating Environment).[2][3] The prepared ligands are docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.
-
Analysis of Results: The results are analyzed based on the binding energy (or docking score), which indicates the strength of the interaction between the ligand and the protein. The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[2][3]
In-Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated in-vitro using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., A549, HepG-2, SKOV-3, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3]
-
Compound Treatment: The cells are seeded in 96-well plates and incubated. After attachment, the cells are treated with various concentrations of the spirooxindole-pyrrolidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][3]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some spirooxindole-pyrrolidine derivatives and a general workflow for computational drug design.
References
- 1. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Novel Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds. This guide provides a comprehensive cross-validation of the bioactivity of novel indole derivatives, with a particular focus on their anticancer properties. By objectively comparing their performance against established alternatives and presenting supporting experimental data, this document aims to empower researchers in the pursuit of next-generation therapeutics.
Data Presentation: A Comparative Analysis of Bioactivity
The following tables summarize the quantitative bioactivity data for various classes of novel indole derivatives, benchmarked against established reference compounds. The data is presented to facilitate a clear comparison of their potency against different cancer cell lines and molecular targets.
Tubulin Polymerization Inhibitors
Reference Compound: Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[1][2] It serves as a benchmark for the development of new tubulin-targeting agents.[1][2]
| Compound Class/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Indole-based TMP Analogs | ||||
| Derivative 5m | Various cancer cells | 0.11 - 1.4 | Combretastatin A-4 | ~0.002 - 0.004 (Bladder Cancer Cells)[1] |
| Derivative 6v | T47D (Breast) | 0.04 | Combretastatin A-4 | - |
| Arylthioindoles (ATIs) | ||||
| ATI Derivative 3 | MCF-7 (Breast) | 0.052 | Vinblastine/Paclitaxel | - |
| ATI Derivative 4 | MCF-7 (Breast) | 0.013 | Vinblastine/Paclitaxel | - |
| Indole/1,2,4-Triazole Hybrids | ||||
| Compound 7i | Various cancer cells | Tubulin IC50: 3.03 | Combretastatin A-4 | Tubulin IC50: 8.33[3] |
Epidermal Growth Factor Receptor (EGFR) and Src Kinase Inhibitors
Reference Compounds: Erlotinib is a well-established EGFR inhibitor used in the treatment of non-small cell lung cancer.[4][5] Dasatinib is a multi-targeted kinase inhibitor with potent activity against Src family kinases.[6][7][8]
| Compound Class/Derivative | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference Compound(s) | Ref. IC50 (µM) |
| Dual EGFR/Src Inhibitors | ||||||
| Compound 16 | EGFR | 1.026 | Lung & Prostate | - | Erlotinib | EGFR: ~0.01 - 0.1[9] |
| Src | 0.002 | Dasatinib | Src: <0.001[8] | |||
| 3-Substituted Indoles | ||||||
| Phenyl Derivative (4d) | c-Src | 50.6 | - | - | Dasatinib | - |
| 3-Nitrophenyl Derivative (4l) | c-Src | 58.3 | - | - | Dasatinib | - |
| Indole-Based 1,3,4-Oxadiazoles | ||||||
| Compound 2e | EGFR | 2.80 | HCT116 (Colon) | 6.43 | Erlotinib | EGFR: 0.04[10] |
| Benzofuran–Indole Hybrids | ||||||
| Compound 8aa | EGFR | 0.44 | PC9 (Lung) | 0.32 | Erlotinib | - |
Experimental Protocols: Methodologies for Bioactivity Assessment
Detailed and standardized experimental protocols are crucial for the validation and comparison of bioactivity data. The following sections outline the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel indole derivatives and reference compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
GTP solution
-
Test compounds and reference inhibitor (e.g., Combretastatin A-4)
-
96-well plate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds and reference inhibitor are prepared in polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, the test compound dilutions are added to the wells.
-
Initiation of Polymerization: A solution of purified tubulin and GTP in polymerization buffer is added to each well to initiate the polymerization reaction.
-
Kinetic Measurement: The absorbance at 340 nm is measured every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
EGFR/Src Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR or Src kinase.
Materials:
-
Recombinant human EGFR or Src kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds and reference inhibitors (e.g., Erlotinib, Dasatinib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Serial dilutions of the test compounds and reference inhibitors are prepared.
-
Kinase Reaction: The kinase, peptide substrate, and ATP are incubated with the test compounds in a kinase reaction buffer.
-
ADP Detection: After the kinase reaction, the amount of ADP produced is quantified using a detection reagent that converts ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, provide visual representations of key signaling pathways and experimental workflows relevant to the bioactivity of novel indole derivatives.
Caption: A logical workflow for the cross-validation of novel indole derivatives.
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
Caption: Inhibition of EGFR and Src signaling by dual-targeting indole derivatives.
References
- 1. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of candidate predictive and surrogate molecular markers for dasatinib in prostate cancer: rationale for patient selection and efficacy monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of dasatinib in patients with metastatic castration-resistant prostate cancer treated previously with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 10. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-pyrrolidin-2-yl-1H-indole: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to implement appropriate safety measures to minimize exposure risks. This includes the use of personal protective equipment (PPE) and engineering controls.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
| Engineering Controls | Work should be conducted in a chemical fume hood to minimize inhalation exposure. |
Although not specifically classified, indole derivatives may be harmful if swallowed and can cause skin and eye irritation. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.
Step-by-Step Disposal Protocol
The disposal of 2-pyrrolidin-2-yl-1H-indole waste must be conducted systematically through segregation, containment, labeling, and transfer.
-
Waste Segregation :
-
Solid Waste : Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. It is critical not to mix it with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1][2]
-
-
Waste Containment :
-
All waste containers must be in good condition, leak-proof, and have appropriate, tightly fitting caps.[3][4]
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1]
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion.[4]
-
-
Waste Labeling :
-
Storage :
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste streams are stored separately to prevent accidental mixing and dangerous reactions.[1]
-
-
Disposal and Pickup :
Experimental Protocols for Waste Management
In the absence of specific, published degradation or neutralization protocols for this compound, attempting chemical treatment of the waste in the laboratory is not recommended.[1] Such procedures can be hazardous and may produce byproducts of unknown toxicity. The most compliant and safest approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 2-pyrrolidin-2-yl-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-pyrrolidin-2-yl-1H-indole. This guide is based on the known hazards of its primary structural components, indole and pyrrolidine, as well as general best practices for handling laboratory chemicals with unknown toxicological properties. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before beginning any experimental work.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.
Hazard Analysis of Structural Components
To establish a baseline for safe handling, the hazards associated with the indole and pyrrolidine moieties are considered:
-
Indole and its derivatives: These compounds can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[1][2]
-
Pyrrolidine: This compound is a hazardous substance. It is a highly flammable liquid and vapor that can cause severe skin burns and serious eye damage.[3][4][5] It is also harmful if swallowed or inhaled.[3][4]
Given these potential hazards, a conservative and meticulous approach to personal protective equipment (PPE) and handling is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles & Face Shield | Chemical splash goggles or safety glasses with side shields are required.[6][7] A face shield is recommended when there is a risk of splashing.[6][7] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Gloves must be inspected for integrity before each use and changed regularly, or immediately upon known or suspected contact with the chemical.[4][8] |
| Body Protection | Laboratory Coat/Coveralls | A standard laboratory coat should be worn at all times.[2] For procedures with a higher risk of exposure, chemically resistant coveralls are recommended.[6] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or in case of spills, a NIOSH/MSHA-approved respirator should be used.[6][7] |
Operational Plan: Handling and Storage
A systematic workflow is crucial for the safe handling of this compound to minimize exposure and prevent contamination.
Preparation and Handling:
-
Review Safety Information: Before any work begins, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Ensure Proper Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above before handling the chemical.[1]
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust and aerosols.[6]
-
Weighing and Transferring: Conduct all weighing and transfer operations within a chemical fume hood.[3] Use a disposable weighing boat.
-
Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing.[1]
-
Decontamination: After handling, wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.[3] Properly decontaminate all glassware before removing it from the fume hood.[3]
Storage:
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Inert Atmosphere: For long-term stability, consider storing under an inert gas such as nitrogen.[7]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containerization: Collect all solid and liquid waste containing this compound in designated, properly labeled hazardous waste containers.[3][6]
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the solid hazardous waste container.[3]
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.[3]
-
Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[3]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
